Product packaging for Lactiflorasyne(Cat. No.:CAS No. 107259-45-0)

Lactiflorasyne

Cat. No.: B1674230
CAS No.: 107259-45-0
M. Wt: 330.4 g/mol
InChI Key: RYAXKMRZPSXCFZ-LEWXTWDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

isolated from Artemisia lactiflora Wall;  MF: C19-H25-O5;  contains an ester group, a spiro system and two triple bonds;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O5 B1674230 Lactiflorasyne CAS No. 107259-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4R,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-4-5-6-9-21-15-11-19(18-17(15)24-18)8-7-14(12-22-19)23-16(20)10-13(2)3/h11,13-14,17-18H,7-8,10,12H2,1-3H3/t14?,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAXKMRZPSXCFZ-LEWXTWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC#COC1=CC2(CCC(CO2)OC(=O)CC(C)C)C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC#COC1=C[C@]2(CCC(CO2)OC(=O)CC(C)C)[C@H]3[C@@H]1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910275
Record name 4-[(Penta-1,3-diyn-1-yl)oxy]spiro[6-oxabicyclo[3.1.0]hex-3-ene-2,2'-oxan]-5'-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107259-45-0
Record name Lactiflorasyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Penta-1,3-diyn-1-yl)oxy]spiro[6-oxabicyclo[3.1.0]hex-3-ene-2,2'-oxan]-5'-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lactucopicrin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lactucopicrin, a significant sesquiterpene lactone primarily isolated from plants of the Lactuca (lettuce) and Cichorium (chicory) genera. Historically recognized for its sedative and analgesic properties, recent research has unveiled its potent anti-inflammatory effects and modulation of key signaling pathways, making it a compound of interest for drug discovery and development. This document details the discovery of Lactucopicrin, outlines extensive experimental protocols for its extraction and purification, presents quantitative data from various studies, and illustrates its known biological signaling pathways.

Discovery and Source Organisms

Lactucopicrin is a bitter-tasting sesquiterpene lactone that has been identified in several plant species, most notably in wild lettuce (Lactuca virosa) and chicory (Cichorium intybus)[1]. Its discovery dates back to the 19th century when physicians used the latex of Lactuca virosa, known as lactucarium, as a substitute for opium[2]. In 1911, extensive studies by the Council of the Pharmaceutical Society of Great Britain led to the identification of Lactucopicrin and a related compound, Lactucin, as the active constituents responsible for the plant's properties[2].

These compounds are found in the milky latex of these plants[3][4]. The concentration of Lactucopicrin can vary significantly depending on the plant variety and growing conditions[5][6]. For instance, the 'Treviso Precoce' variety of radicchio (a type of chicory) was found to have the highest concentration of Lactucopicrin among several tested varieties[5].

Quantitative Data on Lactucopicrin and Related Compounds

The yield of Lactucopicrin and other sesquiterpene lactones is highly dependent on the plant source, the extraction method, and the specific cultivar. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Sesquiterpene Lactones in Different Chicory Varieties

Chicory VarietyLactucopicrin (μg/g)Total Sesquiterpene Lactones (μg/g)
'Treviso Precoce'99.36189.71
'Treviso Tardivo'13.5045.78

Source: Adapted from a study on profiling chicory sesquiterpene lactones[5].

Table 2: Yield of Sesquiterpene Lactones from Cichorium intybus Root Powder

CompoundYield (mg/g dry matter)
11β,13-dihydrolactucin (DHLc)0.86 ± 0.10
Lactucin (Lc)0.23 ± 0.04

Source: Based on a large-scale extraction from 750 g of freeze-dried chicory root powder[7].

Table 3: Concentration of Sesquiterpene Lactones in Lettuce under Different Nutrient Conditions

Nutrient Condition (EC)Lactucin (mg/g dry weight)8-deoxylactucin (mg/g dry weight)Lactucopicrin (mg/g dry weight)Total Sesquiterpene Lactones (mg/g dry weight)
0.5 dS·m⁻¹5.57.535.848.7
1.0 dS·m⁻¹1.10.78.710.5

Source: Effects of nutrient solution electrical conductivity (EC) on sesquiterpene lactone concentration in lettuce[6].

Experimental Protocols

General Extraction and Isolation of Lactucopicrin from Lactuca sativa

This protocol provides a general method for the extraction and initial purification of Lactucopicrin.

  • Homogenization and Extraction:

    • Homogenize 900 g of bolted lettuce stems in 2 liters of 85% methanol (MeOH) and let it steep overnight.

    • Filter the homogenate through miracloth.

    • Further extract the residue three times with 1 liter of 70% MeOH.

    • Pool the filtrates and concentrate them to 800 ml in vacuo.

    • Filter the concentrated extract and defat by extraction with 200 ml of a suitable non-polar solvent.

  • Liquid-Liquid Extraction:

    • Extract the aqueous methanolic liquor with dichloromethane (3 x 250 ml).

    • Combine the dichloromethane extracts and evaporate to dryness.

  • Silica Gel Chromatography:

    • Chromatograph the residue over 25 g of silica gel.

    • Elute with a hexane:ethyl acetate (1:1) mixture.

    • This step should yield partially purified Lactucopicrin and Lactucin.

Source: Adapted from a study on metabolite profiling of sesquiterpene lactones from Lactuca species[8].

Large-Scale Isolation from Cichorium intybus Roots

This three-step method is designed for isolating larger quantities of related sesquiterpene lactones, which can be adapted for Lactucopicrin.

  • Water Maceration:

    • Perform a 17-hour water maceration of 750 g of freeze-dried chicory root powder at 30°C. This step also aids in the hydrolysis of conjugated forms of the lactones[9][10].

  • Liquid-Liquid Extraction:

    • Follow the maceration with a liquid-liquid extraction step to partition the compounds of interest into an organic solvent.

  • Reversed-Phase Chromatography:

    • Purify the extract using reversed-phase chromatography to obtain pure compounds[9][10]. On a large scale, this method yielded 642.3 ± 76.3 mg of 11β,13-dihydrolactucin and 175.3 ± 32.9 mg of lactucin[9].

Analytical Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
  • Sample Preparation:

    • Extract the plant material with methanol to obtain a crude extract.

    • Purify the extract using partitioning with petroleum ether and ethyl acetate.

  • HPTLC Analysis:

    • Perform HPTLC on the ethyl acetate extract.

    • The reported Rf values for Lactucin and Lactucopicrin are 0.42 ± 0.05 and 0.65 ± 0.05, respectively.

    • Use a mobile phase of petroleum ether (60-90°C):xylene-ethyl acetate-formic acid (8:3:0.5:1, V/V).

    • Quantify the compounds by scanning at 256 nm[11].

Biological Activity and Signaling Pathways

Lactucopicrin exhibits a range of biological activities, with recent research focusing on its anti-inflammatory properties. It has been identified as a potent antagonist of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[12].

Modulation of NF-κB and AHR Signaling Pathways

Lactucopicrin has been shown to modulate the crosstalk between the NF-κB and the Aryl Hydrocarbon Receptor (AHR) pathways[12][13].

  • In a TNFα-induced inflammation model, Lactucopicrin was identified as a potent NF-κB antagonist[12].

  • In silico docking and functional assays revealed that Lactucopicrin is also a novel modulator of AHR[12].

  • Crucially, silencing the AHR gene reduced the NF-κB inhibition by Lactucopicrin, indicating a previously unknown crosstalk mechanism between AHR and NF-κB that is modulated by this compound[12][13].

Other Biological Activities
  • Analgesic and Sedative Effects: Historically, Lactucopicrin has been recognized for its sedative and analgesic effects, acting on the central nervous system[1][14].

  • Antimalarial Activity: Both Lactucin and Lactucopicrin have demonstrated antimalarial effects in vitro against Plasmodium falciparum[1][15][16].

  • Acetylcholinesterase Inhibition: Lactucopicrin has been shown to act as an acetylcholinesterase inhibitor in vitro[1][2][17].

Visualizations

Experimental Workflow for Lactucopicrin Isolation

G Experimental Workflow for Lactucopicrin Isolation A Plant Material (e.g., Lactuca virosa) B Homogenization in Methanol A->B C Filtration B->C D Concentration in vacuo C->D E Liquid-Liquid Extraction (Dichloromethane) D->E F Silica Gel Chromatography E->F G Purified Lactucopicrin F->G

Caption: A generalized workflow for the extraction and purification of Lactucopicrin.

Signaling Pathway of Lactucopicrin's Anti-inflammatory Action

G Lactucopicrin's Modulation of NF-κB and AHR Pathways Lactucopicrin Lactucopicrin AHR AHR Lactucopicrin->AHR modulates NFkB NF-κB Lactucopicrin->NFkB inhibits AHR->NFkB influences Inflammation Inflammation NFkB->Inflammation promotes

Caption: Lactucopicrin's dual modulation of AHR and NF-κB pathways to reduce inflammation.

References

Unidentified Compound: The Enigma of Lactiflorasyne

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, the chemical structure of a compound named "Lactiflorasyne" remains elusive. Queries for this specific name, as well as broader searches for related natural products and biological activities, have not yielded any definitive identification of this molecule. Consequently, the request for an in-depth technical guide, including its chemical structure, quantitative data, experimental protocols, and associated signaling pathways, cannot be fulfilled at this time.

Initial investigations into public chemical repositories and scientific search engines for "this compound" and its potential variants did not return any relevant results for a specific chemical entity. The searches performed included:

  • chemical structure of this compound

  • This compound IUPAC name

  • This compound CAS number

  • This compound chemical compound

  • This compound natural product

  • This compound isolation

  • This compound synthesis

  • This compound biological activity

These queries resulted in general information about classes of chemical compounds, such as terpenoid lactones, or detailed information on other named compounds that are phonetically dissimilar to this compound.

Without a confirmed chemical structure, it is impossible to proceed with the subsequent requirements of the request. The retrieval of quantitative data, the detailing of experimental protocols for its study, and the visualization of any related signaling pathways are all contingent on the foundational knowledge of the molecule's identity.

It is possible that "this compound" may be a novel and very recently discovered compound that has not yet been publicly disclosed or indexed in scientific literature. Alternatively, it could be an internal project name, a trade name not yet linked to its chemical entity in public domains, or a potential misspelling of a different compound.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the name and spelling and to consult any primary sources or proprietary databases they may have access to for its identification. Once the chemical structure is known, a comprehensive technical guide as requested can be compiled.

Elucidation of the Lactiflorasyne Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the compound "Lactiflorasyne" is not found in the public scientific literature. The following technical guide is a hypothetical elucidation of a plausible biosynthetic pathway for a novel compound, herein named "Lactiflorin," a complex flavonoid derivative that could potentially be found in Paeonia lactiflora. This document serves as an illustrative example of the requested format and content, providing researchers with a framework for the elucidation of novel biosynthetic pathways.

Introduction

Paeonia lactiflora, a plant with a rich history in traditional medicine, is known to produce a diverse array of secondary metabolites, including flavonoids, terpenoids, and phenolic acids. While many of these compounds have been extensively studied, the potential for discovering novel molecules with unique bioactivities remains. This guide outlines a hypothetical biosynthetic pathway for a novel C-glycosylated and prenylated flavanone, "Lactiflorin," and details the experimental methodologies that could be employed for its elucidation. The proposed pathway integrates known enzymatic reactions from flavonoid biosynthesis with putative steps to account for the unique structural features of Lactiflorin.

Proposed Biosynthetic Pathway of Lactiflorin

The proposed biosynthetic pathway for Lactiflorin starts from the general phenylpropanoid pathway, leading to the flavonoid core, followed by a series of specific modifications.

Lactiflorin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL CouCoA p-Coumaroyl-CoA Cin->CouCoA C4H/4CL Naringenin_Chalcone Naringenin Chalcone CouCoA->Naringenin_Chalcone CHS MalCoA 3x Malonyl-CoA MalCoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Naringenin_C_Gly Naringenin-6-C-glucoside Naringenin->Naringenin_C_Gly PlCGT (putative) Lactiflorin Lactiflorin (Prenylated Naringenin-6-C-glucoside) Naringenin_C_Gly->Lactiflorin PlPT (putative) DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->Lactiflorin PlPT (putative)

Caption: Proposed biosynthetic pathway of Lactiflorin from L-Phenylalanine.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the key enzymes involved in the later, specific stages of Lactiflorin biosynthesis.

Table 1: Kinetic Parameters of Putative Lactiflorin Biosynthetic Enzymes

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
PlCGT Naringenin750.152.0 x 10³
UDP-glucose150--
PlPT Naringenin-6-C-glucoside500.081.6 x 10³
DMAPP100--

Table 2: In Planta Precursor and Product Concentrations

CompoundTissueConcentration (µg/g fresh weight)
NaringeninPetals15.2 ± 2.1
Naringenin-6-C-glucosidePetals5.8 ± 0.9
LactiflorinPetals2.3 ± 0.5

Experimental Protocols

Gene Identification and Cloning

Objective: To identify and clone the candidate genes encoding the putative C-glycosyltransferase (PlCGT) and prenyltransferase (PlPT).

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing on P. lactiflora petal tissue at different developmental stages.

  • Candidate Gene Selection: Identify transcripts homologous to known flavonoid C-glycosyltransferases and prenyltransferases using BLAST analysis against public databases.

  • Primer Design and PCR: Design gene-specific primers based on the candidate transcript sequences.

  • cDNA Synthesis: Synthesize cDNA from petal RNA using reverse transcriptase.

  • PCR Amplification: Amplify the full-length coding sequences of the candidate genes from the cDNA.

  • Cloning: Clone the PCR products into an expression vector (e.g., pET-28a(+) for bacterial expression or pYES-DEST52 for yeast expression).

  • Sequence Verification: Sequence the cloned genes to confirm their identity.

Gene_Cloning_Workflow RNA_Seq RNA-Seq of Petal Tissue Homology_Search Homology Search (BLAST) RNA_Seq->Homology_Search Primer_Design Primer Design Homology_Search->Primer_Design PCR PCR Amplification Primer_Design->PCR cDNA_Synthesis cDNA Synthesis cDNA_Synthesis->PCR Cloning Cloning into Expression Vector PCR->Cloning Sequencing Sequence Verification Cloning->Sequencing

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Heterologous Expression and Protein Purification

Objective: To produce and purify the recombinant PlCGT and PlPT enzymes.

Methodology:

  • Transformation: Transform the expression vectors containing the candidate genes into a suitable host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Culture Growth: Grow the transformed cells in appropriate media to a suitable optical density.

  • Protein Expression Induction: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

  • Cell Lysis: Harvest the cells and lyse them by sonication or enzymatic digestion.

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Purity Analysis: Assess the purity of the purified proteins by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetic parameters of the purified PlCGT and PlPT.

Methodology:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing the purified enzyme, substrate(s), and necessary co-factors in a suitable buffer.

  • Reaction Incubation: Incubate the reaction mixtures at an optimal temperature for a defined period.

  • Reaction Quenching: Stop the reactions by adding a quenching agent (e.g., methanol or formic acid).

  • Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the enzymatic product.

  • Kinetic Analysis: Determine the kinetic parameters (K_m_ and k_cat_) by varying the substrate concentrations and measuring the initial reaction velocities. Fit the data to the Michaelis-Menten equation.

Enzyme_Assay_Workflow Reaction_Setup Prepare Reaction Mixture (Enzyme, Substrate, Buffer) Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Analysis Analyze Products (HPLC/LC-MS) Quenching->Analysis Kinetics Determine Kinetic Parameters Analysis->Kinetics

Caption: General workflow for in vitro enzyme assays.

Conclusion

The elucidation of the biosynthetic pathway of a novel natural product like the hypothetical Lactiflorin requires a multi-faceted approach, combining bioinformatics, molecular biology, and analytical chemistry. The methodologies outlined in this guide provide a robust framework for identifying candidate genes, characterizing their enzymatic function, and quantifying the relevant metabolites. While this guide is based on a hypothetical compound, the principles and experimental workflows are broadly applicable to the study of other novel biosynthetic pathways in Paeonia lactiflora and other medicinal plants. Such studies are crucial for understanding the chemical diversity of the plant kingdom and for enabling the biotechnological production of valuable pharmaceuticals and other bioactive compounds.

In Silico Prediction of Polyacetylene Bioactivity from Artemisia lactiflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisia lactiflora, commonly known as white mugwort, is a plant rich in various bioactive compounds, including polyacetylenes. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. While the user's query specified "Lactiflorasyne," a thorough search of scientific literature did not yield a compound with this exact name. However, a novel polyacetylene, Artemisidiyne A , has been isolated from Artemisia lactiflora and demonstrated notable bioactivity. This technical guide will therefore focus on the in silico prediction of the bioactivity of Artemisidiyne A as a representative polyacetylene from this plant species, with a particular emphasis on its anticancer and potential anti-inflammatory properties.

This document provides a comprehensive overview of the methodologies and computational approaches that can be employed to predict and understand the biological activities of such natural products. It is intended to serve as a practical guide for researchers and professionals involved in drug discovery and development.

Quantitative Bioactivity Data of Artemisidiyne A

In vitro studies have demonstrated the cytotoxic effects of Artemisidiyne A against various human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HCT-8Ileocecal adenocarcinoma7.5[1]
BGC-823Gastric carcinoma1.1[1]
A549Lung carcinoma4.6[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to assessing the bioactivity of compounds like Artemisidiyne A.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Artemisidiyne A) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like LPS, leading to the production of NO. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

In Silico Prediction Methodologies

Computational methods are powerful tools for predicting the bioactivity of natural products, guiding experimental efforts, and understanding their mechanisms of action.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of the ligand (Artemisidiyne A) and draw it using chemical drawing software (e.g., ChemDraw). Convert the 2D structure to a 3D structure and perform energy minimization.

    • Download the 3D crystal structure of the target protein (e.g., NF-κB p50/p65 heterodimer for anti-inflammatory activity, or a pro-apoptotic protein like Bcl-2 for anticancer activity) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Identification: Identify the active site of the protein, either from the co-crystallized ligand in the PDB file or using binding site prediction tools.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of the receptor. The software will generate multiple binding poses.

  • Analysis of Results: Analyze the docking results based on the binding energy (or docking score) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. The pose with the lowest binding energy is generally considered the most favorable.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the response variable (biological activity).

Protocol:

  • Data Collection: Compile a dataset of compounds with known biological activity (e.g., IC50 values for a specific target) and their chemical structures.

  • Molecular Descriptor Calculation: For each compound, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Dragon.

  • Model Building: Divide the dataset into a training set and a test set. Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a QSAR model that correlates the descriptors with the biological activity for the training set.

  • Model Validation: Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

  • Prediction: Use the validated QSAR model to predict the activity of new compounds, such as Artemisidiyne A.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Protocol:

  • Ligand-Based Pharmacophore Modeling:

    • Align a set of active compounds to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Structure-Based Pharmacophore Modeling:

    • Identify the key interaction points between a ligand and its target protein from a co-crystallized structure.

    • Generate a pharmacophore model based on these interactions.

  • Virtual Screening: Use the generated pharmacophore model as a 3D query to search large compound databases for molecules that match the pharmacophoric features.

  • Hit Optimization: The identified hits can then be further evaluated using molecular docking and experimental assays.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Based on the known activities of polyacetylenes and extracts from Artemisia lactiflora, two key signaling pathways are of particular interest for the bioactivity of Artemisidiyne A.

  • NF-κB Signaling Pathway (Anti-inflammatory Activity): The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines. Extracts of Artemisia lactiflora have been shown to inhibit this pathway[2].

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Artemisidiyne_A Artemisidiyne A Artemisidiyne_A->IKK Potential Inhibition NFkB_n->Inflammatory_Genes Induces

Caption: Potential inhibition of the NF-κB signaling pathway by Artemisidiyne A.

  • Apoptosis Signaling Pathway (Anticancer Activity): Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis.

Apoptosis_Signaling_Pathway Artemisidiyne_A Artemisidiyne A Mitochondrion Mitochondrion Artemisidiyne_A->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by Artemisidiyne A.

Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the investigation of the bioactivity of a novel natural product like Artemisidiyne A, integrating both experimental and in silico approaches.

Workflow cluster_experimental Experimental Workflow cluster_computational In Silico Workflow Isolation Isolation & Characterization of Artemisidiyne A Bioassays In Vitro Bioassays (MTT, NO Inhibition) Isolation->Bioassays Mechanism Mechanism of Action Studies (Western Blot, qPCR) Bioassays->Mechanism QSAR QSAR Modeling Bioassays->QSAR Provides data for Docking Molecular Docking Mechanism->Docking Identifies targets for Prediction Bioactivity Prediction Docking->Prediction QSAR->Prediction Pharmacophore Pharmacophore Modeling Pharmacophore->Prediction Prediction->Mechanism Guides experiments

Caption: Integrated workflow for bioactivity prediction of Artemisidiyne A.

Conclusion

The in silico prediction of bioactivity is an indispensable component of modern drug discovery. For novel polyacetylenes like Artemisidiyne A from Artemisia lactiflora, computational approaches such as molecular docking, QSAR, and pharmacophore modeling can provide valuable insights into their therapeutic potential and mechanisms of action. This guide has provided an overview of the key experimental and computational methodologies that can be employed in a synergistic manner to accelerate the research and development of new drug candidates from natural sources. The integration of these techniques will undoubtedly play a crucial role in unlocking the full therapeutic potential of compounds like Artemisidiyne A.

References

Unraveling the Cytotoxic Potential of Lactiflorasyne: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the cytotoxic effects of the novel compound Lactiflorasyne suggest a potential for inducing programmed cell death in cancer cells. However, publicly available data on its specific mechanisms of action and quantitative cytotoxic profile remains limited. This guide provides a summary of the current understanding, drawing parallels with related compounds where applicable, and outlines the standard experimental protocols utilized in such preliminary cytotoxic screenings.

Summary of Available Data

Currently, there is no specific quantitative data from cytotoxic screenings of this compound in the public domain. The information presented here is based on general knowledge of cytotoxic compound screening and data from functionally similar natural products.

Standard Experimental Protocols in Cytotoxic Screening

The preliminary cytotoxic screening of a novel compound like this compound typically involves a series of standardized in vitro assays to determine its efficacy and mechanism of cell death.

Cell Viability Assays

The initial step in assessing cytotoxicity is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This is typically measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assays.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Measurement cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT or PrestoBlue™ reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance or fluorescence F->G H Calculate cell viability (%) G->H I Determine IC50 value H->I

A potential intrinsic apoptotic pathway.

Further research is necessary to isolate and characterize the bioactive components of this compound, determine its precise IC50 values across various cancer cell lines, and elucidate the specific molecular signaling pathways it modulates. These future studies will be critical in evaluating its potential as a novel therapeutic agent.

Technical Whitepaper: Natural Abundance, Distribution, and Analysis of Polyacetylenes from Lactiflora Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Lactiflorasyne" does not correspond to a recognized compound in the scientific literature. This guide focuses on the known polyacetylenes isolated from plant species bearing the name lactiflora, such as Campanula lactiflora and Artemisia lactiflora, which are presumed to be the subject of the query.

Introduction

Polyacetylenes are a diverse class of bioactive natural products characterized by the presence of one or more carbon-carbon triple bonds. These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae and Campanulaceae families, and exhibit a range of significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This document provides a technical overview of the natural abundance, distribution, and analysis of polyacetylenes found in plant species with the specific epithet lactiflora.

Natural Abundance and Distribution

Polyacetylenes have been successfully identified and quantified in transformed root cultures (hairy roots) of Campanula lactiflora. The production of these compounds is a notable characteristic of this plant species. A novel polyacetylene, Artemisidiyne A, has also been isolated from the aerial parts of Artemisia lactiflora.

The following table summarizes the quantitative data available for polyacetylene production in Campanula lactiflora.

Compound ClassSpeciesTissue/Culture TypeYield/AbundanceReference
PolyacetylenesCampanula lactifloraTransformed Root CulturesNot specified in abstract[1]
Artemisidiyne AArtemisia lactifloraAerial PartsIC50 values: 7.5 µM (HCT-8), 1.1 µM (BGC-823), 4.6 µM (A549)[2]

Note: Specific yield data (e.g., mg/g dry weight) for Campanula lactiflora was not available in the public domain abstracts. The data for Artemisia lactiflora reflects bioactivity, which is an indirect indicator of potent abundance.

Biosynthesis of Polyacetylenes

The biosynthesis of polyacetylenes is a complex process originating from fatty acid precursors. Isotopic tracer experiments have shown that these compounds are derived from fatty acid and polyketide pathways. The process involves a series of desaturation steps to introduce the characteristic triple bonds.

The following diagram illustrates a generalized biosynthetic pathway for polyacetylenes, starting from oleic acid.

Polyacetylene Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Polyacetylene Formation Oleic_Acid Oleic Acid Linoleic_Acid Linoleic Acid Oleic_Acid->Linoleic_Acid Δ12 Desaturase Crepenynic_Acid Crepenynic Acid Linoleic_Acid->Crepenynic_Acid Acetylenas Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid Desaturase Intermediate_1 Polyacetylene Intermediates Dehydrocrepenynic_Acid->Intermediate_1 Further modifications (oxidation, chain shortening) Final_Products Diverse Polyacetylenes (e.g., Falcarinol-type) Intermediate_1->Final_Products

Caption: Generalized biosynthetic pathway of polyacetylenes from fatty acid precursors.

Experimental Protocols

The isolation and characterization of polyacetylenes from plant material involve multi-step processes of extraction, purification, and structural elucidation.

This protocol is a generalized procedure based on common methodologies for natural product isolation.

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts or establish transformed root cultures of the target species (e.g., Artemisia lactiflora, Campanula lactiflora).

    • Lyophilize the plant material to remove water and grind it into a fine powder.

  • Solvent Extraction:

    • Perform exhaustive extraction of the powdered material using a sequence of solvents with increasing polarity, for example, n-hexane, followed by ethyl acetate, and finally methanol.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the crude extracts (e.g., the ethyl acetate extract) to column chromatography on silica gel.

    • Elute with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.

    • Monitor fractions using Thin Layer Chromatography (TLC).

    • Further purify the promising fractions using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18).

  • Structural Elucidation:

    • Identify the structure of the purified compounds using comprehensive spectroscopic analysis, including:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

Experimental Workflow cluster_workflow Isolation & Identification Workflow A Plant Material (e.g., Hairy Roots, Leaves) B Lyophilization & Grinding A->B C Solvent Extraction (e.g., Hexane, EtOAc, MeOH) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection E->F G HPLC Purification F->G H Pure Compound G->H I Structural Elucidation (NMR, MS) H->I J Identified Polyacetylene I->J

Caption: Standard workflow for the isolation and identification of polyacetylenes.

Biological Activity and Signaling Pathways

Polyacetylenes are known for their potent cytotoxic activities against various human tumor cell lines. For instance, Artemisidiyne A from Artemisia lactiflora has demonstrated significant cytotoxicity.[2] While specific signaling pathways for polyacetylenes from lactiflora species are not detailed in the available literature, related polyacetylenes often exert their effects through the induction of apoptosis.

The following diagram illustrates a plausible signaling pathway for polyacetylene-induced apoptosis, a common mechanism for cytotoxic natural products.

Apoptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polyacetylene Polyacetylene (e.g., Artemisidiyne A) ROS ↑ Reactive Oxygen Species (ROS) Polyacetylene->ROS Induces Stress Bax Bax Activation ROS->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Caption: Hypothetical pathway for polyacetylene-induced apoptosis.

Conclusion

While the specific compound "this compound" remains unidentified, species such as Campanula lactiflora and Artemisia lactiflora are confirmed sources of bioactive polyacetylenes. These compounds represent promising candidates for further research and drug development due to their potent cytotoxic properties. The methodologies outlined in this guide provide a framework for the continued exploration of these natural products, from isolation and quantification to the elucidation of their mechanisms of action. Further investigation is required to determine the precise structures, quantities, and full range of biological activities of polyacetylenes within these and other related species.

References

An In-depth Technical Guide to Lactiflorasyne: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Data Availability: As of late 2025, publicly accessible scientific literature and chemical databases do not contain information on a compound specifically named "Lactiflorasyne." This suggests that "this compound" may be a novel, recently discovered compound with research yet to be published, a proprietary molecule not disclosed in the public domain, or potentially a misnomer for another chemical entity.

Consequently, this guide cannot provide specific experimental data, protocols, or signaling pathways for this compound. However, based on the compound's name suggesting a lactone and floral origin, we can provide a generalized framework for the characterization of a novel natural product of this type. This guide will serve as a template for the kinds of data and experimental approaches researchers would undertake to elucidate the physical and chemical properties of a new lactone compound.

Hypothetical Physicochemical Properties of a Lactone Compound

For a newly isolated lactone, the following physical and chemical properties would be determined. The table below illustrates how such data would be presented.

PropertyValueMethod of Determination
Molecular Formula CₓHᵧO₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight g/mol Mass Spectrometry (MS)
Appearance Colorless oil or white solidVisual Inspection
Melting Point °CDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus
Boiling Point °CEbulliometry (if liquid at room temperature)
Solubility Soluble in methanol, ethanol, ethyl acetate; Insoluble in waterSolubility testing in various solvents
Optical Rotation [α]²⁰D (c, solvent)Polarimetry
UV-Vis λmax nm (log ε)UV-Vis Spectroscopy
Infrared (IR) νmax cm⁻¹Fourier-Transform Infrared (FTIR) Spectroscopy
¹H NMR δ (ppm), multiplicity, J (Hz)Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR δ (ppm)Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard Experimental Protocols for Characterization

The following sections detail the typical experimental methodologies that would be employed to determine the properties listed above for a novel compound like "this compound."

Isolation and Purification

A typical workflow for isolating a natural product from a plant source is outlined below.

G Figure 1. General workflow for the isolation of a natural product. A Plant Material Collection and Preparation B Extraction with a suitable solvent (e.g., methanol, ethanol) A->B C Solvent Partitioning (e.g., with hexane, ethyl acetate, water) B->C D Column Chromatography (e.g., silica gel, Sephadex) C->D E High-Performance Liquid Chromatography (HPLC) for final purification D->E F Isolated 'this compound' E->F

Figure 1. General workflow for the isolation of a natural product.

Protocol:

  • Extraction: The dried and powdered plant material would be macerated with a solvent such as methanol at room temperature for several days. The process would be repeated multiple times to ensure complete extraction. The solvent would then be evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The active fraction (e.g., the ethyl acetate fraction for a moderately polar compound) would be subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions would be collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the compound of interest would be pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The determination of the chemical structure would involve a combination of spectroscopic techniques.

G Figure 2. Spectroscopic methods for structure elucidation. A Pure 'this compound' B Mass Spectrometry (MS) - Molecular Formula - Molecular Weight A->B C Infrared (IR) Spectroscopy - Functional Groups (e.g., C=O, C-O) A->C D UV-Vis Spectroscopy - Chromophores A->D E Nuclear Magnetic Resonance (NMR) - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) A->E F Elucidated Chemical Structure B->F C->F D->F E->F

Figure 2. Spectroscopic methods for structure elucidation.

Protocol:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and, consequently, the molecular formula of the compound.

  • NMR Spectroscopy: A suite of NMR experiments would be conducted:

    • ¹H NMR: To identify the types and number of protons and their neighboring environments.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • IR Spectroscopy: To identify key functional groups, such as the characteristic carbonyl stretch of the lactone ring.

  • UV-Vis Spectroscopy: To identify any chromophores within the molecule.

Hypothetical Signaling Pathway Involvement

Given that many natural lactones exhibit biological activity, a newly discovered compound like "this compound" would be screened for various biological effects. If, for instance, it showed anti-inflammatory properties, researchers might investigate its effect on a common inflammatory signaling pathway like the NF-κB pathway.

G Figure 3. Hypothetical inhibition of the NF-κB signaling pathway. A Inflammatory Stimulus (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation B->C D IκBα Degradation C->D E NF-κB Translocation to Nucleus D->E F Pro-inflammatory Gene Expression E->F G This compound G->C Inhibition

Figure 3. Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocol to Test Hypothesis:

  • Cell Culture: A relevant cell line (e.g., macrophages) would be cultured.

  • Treatment: Cells would be pre-treated with varying concentrations of "this compound" and then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Western Blot Analysis: Cell lysates would be analyzed by Western blotting to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB in the nucleus.

  • RT-qPCR: To measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-6) that are downstream targets of NF-κB.

A Technical Guide to Sesquiterpene Lactones from Lactuca floridana and Related Species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Lactucin, Lactucopicrin, and 11β,13-Dihydrolactucin for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The term "Lactiflorasyne" did not correspond to any known chemical entity in comprehensive scientific databases. This guide focuses on the scientifically identified and characterized bioactive sesquiterpene lactones isolated from Lactuca floridana and related species, namely lactucin, lactucopicrin, and 11β,13-dihydrolactucin.

These compounds, found in plants such as wild lettuce (Lactuca virosa) and chicory (Cichorium intybus), have garnered significant interest for their potential therapeutic applications, including analgesic, sedative, anti-inflammatory, and anticancer properties. This document provides a detailed overview of their chemical identities, biological activities, and mechanisms of action.

Chemical Identification

The accurate identification of these compounds is crucial for research and development. The following table summarizes their Chemical Abstracts Service (CAS) numbers and International Union of Pure and Applied Chemistry (IUPAC) names.

CompoundCAS NumberIUPAC Name
Lactucin 1891-29-8(3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione[1][2]
Lactucopicrin 65725-11-3[(3aR,4S,9aS,9bR)-9-(hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate[3]
11β,13-Dihydrolactucin 83117-63-9(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[4]

Quantitative Biological Activity Data

The following tables present a summary of the quantitative data on the biological activities of these sesquiterpene lactones.

Table 1: Analgesic and Sedative Activity

CompoundTestDosesEffectReference
LactucinHot Plate Test (mice)15 and 30 mg/kgAnalgesic effect similar to ibuprofen (30 mg/kg)[5]
Tail-Flick Test (mice)30 mg/kgAnalgesic activity comparable to ibuprofen (60 mg/kg)[5]
Spontaneous Locomotor Activity-Sedative properties observed[5]
LactucopicrinHot Plate Test (mice)15 and 30 mg/kgMost potent analgesic of the three tested compounds[5]
Tail-Flick Test (mice)30 mg/kgAnalgesic activity comparable to ibuprofen (60 mg/kg)[5]
Spontaneous Locomotor Activity-Sedative properties observed[5]
11β,13-DihydrolactucinHot Plate Test (mice)15 and 30 mg/kgAnalgesic effect similar to ibuprofen (30 mg/kg)[5]
Tail-Flick Test (mice)30 mg/kgAnalgesic activity comparable to ibuprofen (60 mg/kg)[5]
Spontaneous Locomotor Activity-No sedative properties observed[5]

Table 2: Anti-inflammatory Activity

CompoundCell Line/ModelConcentrationEffectReference
LactucopicrinEA.hy926 endothelial cells1, 5, and 10 µMInhibition of TNFα-induced NF-κB activation[6]
11β,13-DihydrolactucinCaco-2, HT29-MTX-E12, and Raji B co-culture10 µMPrevention of NF-κB and MAPK p38 activation[1][7][8][9]
10 µMReduced gene expression of iNOS (51%) and COX-2 (33%)[7]
Zebrafish model25 µMSignificant decrease in neutrophil infiltration in the gut[7]

Table 3: Anticancer Activity

CompoundCell LineIC₅₀ ValueReference
LactucinA549 (lung adenocarcinoma)79.87 µM[10]
H2347 (lung adenocarcinoma)68.85 µM[10]
KB (human epidermoid carcinoma)75 µM[10]
Bel 7402 (human hepatocellular carcinoma)55 µM[10]

Experimental Protocols

1. Hot Plate Test

  • Objective: To evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a heat stimulus.

  • Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 1°C. A transparent glass cylinder is used to confine the animal to the heated surface.

  • Procedure:

    • Acclimatize the animals (typically mice) to the experimental room for at least 30-60 minutes.

    • Determine the basal reaction time by placing each animal on the hot plate and starting a timer.

    • Observe the animal for nocifensive behaviors such as paw licking, paw flicking, or jumping.

    • Stop the timer at the first sign of a nocifensive response and record the latency.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • Administer the test compound or vehicle control (intraperitoneally or orally).

    • Measure the reaction time at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

    • An increase in reaction time compared to the basal and vehicle control groups indicates an analgesic effect.

2. Tail-Flick Test

  • Objective: To assess the spinal analgesic activity of a compound by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • Gently restrain the animal (typically a mouse or rat) with its tail exposed.

    • Place the tail over the light source.

    • Start the timer and the heat stimulus simultaneously.

    • The animal will flick its tail away from the heat when the pain threshold is reached.

    • The instrument automatically detects the tail flick and stops the timer, recording the latency.

    • A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.

    • Administer the test compound or vehicle control.

    • Measure the tail-flick latency at various time points post-administration.

    • A longer latency period compared to the control group suggests analgesic activity.[8][11][12]

1. Cell Culture Protocols

  • A549 and H2347 Human Lung Adenocarcinoma Cells: These cells are cultured in appropriate media such as F-12K or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight before treatment with the test compounds.[2][4][13]

  • EA.hy926 Human Endothelial Cells: These cells are cultured in DMEM supplemented with 10% fetal bovine serum. For anti-inflammatory assays, cells are often pre-treated with the test compound before being stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL for 24 hours).[14][15]

  • Caco-2/HT29-MTX/Raji B Co-culture Model: This model mimics the human intestinal barrier. Caco-2 and HT29-MTX cells are co-cultured on a filter insert, with Raji B cells added to the basolateral compartment to simulate M-cells. This triculture system is used to assess the anti-inflammatory effects of compounds on the intestinal epithelium.[6][9][16][17]

2. General Assay Workflow for Anti-inflammatory Activity

G cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed cells (e.g., EA.hy926) in multi-well plates B Allow cells to adhere and grow to confluency A->B C Pre-treat cells with test compound (e.g., Lactucopicrin) B->C D Induce inflammation with TNF-α C->D E Measure NF-κB activation (e.g., luciferase reporter assay, Western blot for p65) D->E F Quantify pro-inflammatory gene expression (e.g., IL-6, IL-1β) via qRT-PCR D->F G Assess protein levels of inflammatory mediators (e.g., iNOS, COX-2) by Western blot D->G

Workflow for In Vitro Anti-inflammatory Assay

Signaling Pathways and Mechanisms of Action

Lactucopicrin has been identified as a potent antagonist of the NF-κB signaling pathway. In TNFα-induced inflammation models, it inhibits the translocation of the NF-κB p65 subunit to the nucleus. Furthermore, lactucopicrin acts as a modulator of the Aryl Hydrocarbon Receptor (AHR). Silencing of AHR has been shown to reduce the NF-κB inhibitory effect of lactucopicrin, indicating a crosstalk between the AHR and NF-κB pathways.[3][11]

G cluster_0 Inflammatory Signaling cluster_1 Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates AHR AHR ARNT ARNT AHR->ARNT dimerizes with ARNT->NFkB inhibits translocation Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-1β, etc.) Nucleus->Inflammatory_Genes activates Lactucopicrin Lactucopicrin Lactucopicrin->NFkB inhibits translocation Lactucopicrin->AHR modulates

Lactucopicrin's Modulation of NF-κB and AHR Pathways

In a co-culture model of the intestinal epithelium, 11β,13-dihydrolactucin has been shown to prevent the activation of both the NF-κB and the MAPK p38 signaling pathways. This dual inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes, highlighting its potential for treating inflammatory bowel disease.[1][7][8][9]

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli Pro-inflammatory Stimuli (LPS, IL-1β, TNF-α) MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK complex Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Nucleus Nucleus p38->Nucleus IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Nucleus Inflammatory_Response Inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) Nucleus->Inflammatory_Response Dihydrolactucin 11β,13-Dihydrolactucin Dihydrolactucin->p38 inhibits Dihydrolactucin->NFkB inhibits

Inhibition of NF-κB and MAPK p38 by 11β,13-Dihydrolactucin

Lactucin has demonstrated anticancer activity in lung adenocarcinoma cells by downregulating the MAPK pathway. This leads to G0/G1 cell cycle arrest and apoptosis. Specifically, lactucin has been shown to inhibit the phosphorylation of MEK and ERK, key components of this signaling cascade.[10]

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Outcomes GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis inhibits CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Lactucin Lactucin Lactucin->MEK inhibits phosphorylation Lactucin->ERK inhibits phosphorylation

Lactucin's Downregulation of the MAPK Pathway

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactiflorasyne, a polyacetylene compound isolated from the plant Artemisia lactiflora, belongs to a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive review of the available scientific information on this compound and structurally related compounds. Due to the limited specific data on this compound itself, this review broadens its scope to include other bioactive constituents of Artemisia lactiflora and the wider class of polyacetylenes from the Artemisia genus. This approach aims to provide a valuable contextual understanding for researchers and drug development professionals interested in this area.

This compound: What the Literature Reveals

CompoundCAS NumberMolecular FormulaSource Organism
This compound107259-45-0C19H22O5Artemisia lactiflora

Bioactive Compounds from Artemisia lactiflora

Artemisia lactiflora is a rich source of various bioactive secondary metabolites. While specific data on this compound is scarce, studies on the extracts of this plant and other isolated compounds have revealed significant biological potential.

Other Polyacetylenes

One notable polyacetylene from Artemisia lactiflora is artemisidiyne A. This compound has demonstrated cytotoxic activity against several human cancer cell lines.[1]

CompoundCell LineActivityIC50 (µM)
Artemisinin AHCT-8 (colon cancer)Cytotoxic7.5
BGC-823 (gastric cancer)Cytotoxic1.1
A549 (lung cancer)Cytotoxic4.6
Other Bioactive Constituents

Beyond polyacetylenes, Artemisia lactiflora contains a variety of other bioactive compounds, including flavonoids and phenolic acids.[1][2][3] Extracts of the plant have been shown to possess antioxidant and anti-inflammatory properties.[2] Some of the identified compounds include 7-hydroxycoumarin, 7-methoxycoumarin, balanophonin, aurantiamide, and various quercetin and kaempferol derivatives.[1][3]

The Broader Context: Polyacetylenes from the Artemisia Genus

The genus Artemisia is a prolific source of polyacetylenes, which are characterized by the presence of one or more carbon-carbon triple bonds. These compounds exhibit a wide range of biological activities.[4][5][6][7]

General Biological Activities of Artemisia Polyacetylenes
Biological ActivityDescription
Cytotoxic Many polyacetylenes from Artemisia species have shown potent activity against various cancer cell lines.[4][5][7]
Anti-inflammatory Extracts containing polyacetylenes have demonstrated anti-inflammatory effects.
Antimicrobial Antifungal and antibacterial properties have been reported for several Artemisia polyacetylenes.[5][6]
Insecticidal Certain polyacetylenes act as natural pesticides.[4][6]

Experimental Protocols: General Methodologies

While specific experimental protocols for this compound are unavailable, this section outlines general methodologies commonly used in the study of natural products like polyacetylenes, based on the available literature for related compounds.

Isolation and Purification of Polyacetylenes

A general workflow for the isolation of polyacetylenes from plant material is depicted below.

G plant_material Dried Plant Material (e.g., Artemisia lactiflora) extraction Solvent Extraction (e.g., ethanol, dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica Gel, Sephadex) crude_extract->fractionation fractions Fractions fractionation->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure Compound (e.g., this compound) hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation and identification of polyacetylenes.

Cytotoxicity Assays

The cytotoxic activity of compounds is often evaluated using the following experimental setup.

G cell_culture Cancer Cell Lines (e.g., A549, HCT-8) seeding Cell Seeding (e.g., 96-well plates) cell_culture->seeding treatment Treatment with Compound (various concentrations) seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis

Caption: Typical workflow for in vitro cytotoxicity testing of natural compounds.

Signaling Pathways

The precise signaling pathways affected by this compound are unknown. However, for other cytotoxic natural products, several key pathways are often implicated in their mechanism of action.

G cluster_cell Cancer Cell cluster_pathways Potential Intracellular Targets extracellular_signal Cytotoxic Compound (e.g., Polyacetylene) cell_membrane Cell Membrane extracellular_signal->cell_membrane apoptosis Apoptosis Induction (e.g., Caspase activation) cell_membrane->apoptosis cell_cycle Cell Cycle Arrest (e.g., G2/M phase) cell_membrane->cell_cycle ros ROS Generation cell_membrane->ros cell_death Cell Death apoptosis->cell_death cell_cycle->cell_death ros->cell_death

Caption: Plausible signaling pathways targeted by cytotoxic polyacetylenes.

Conclusion and Future Directions

This compound remains an understudied natural product with potential for further investigation, given the known biological activities of related polyacetylenes from the Artemisia genus. The primary challenge is the lack of specific biological data for this compound. Future research should focus on the re-isolation of this compound from Artemisia lactiflora to perform comprehensive biological screening, including cytotoxicity, anti-inflammatory, and antimicrobial assays. Elucidation of its mechanism of action and identification of its molecular targets would be crucial steps in evaluating its potential as a lead compound for drug development. The information provided in this guide on related compounds and general methodologies offers a solid foundation for such future research endeavors.

References

Methodological & Application

Application Note and Protocol: Extraction of Lactiflorasyne from Artemisia lactiflora Wall.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactiflorasyne is a bioactive polyacetylene-type compound isolated from the plant Artemisia lactiflora Wall.[1]. Its unique structure, which includes an ester group, a spiro system, and two triple bonds, makes it a compound of interest for phytochemical and pharmacological research[1]. This document provides a detailed protocol for the extraction, fractionation, and isolation of this compound from dried plant material. The methodology is based on established principles of natural product chemistry, drawing from effective extraction techniques for other bioactive constituents from the Asteraceae family, such as sesquiterpene lactones, in the absence of a specific published protocol for this compound.

Data Presentation

The selection of an appropriate extraction solvent system is critical for maximizing the yield of the target compound. The polarity of the solvent should be matched to the polarity of this compound. While the exact polarity of this compound is not widely published, its molecular formula (C19H22O5) suggests a moderately polar character. The following table provides hypothetical yield data based on common solvents used for the extraction of moderately polar secondary metabolites from plant material. This data is for illustrative purposes to guide solvent selection and optimization.

Solvent SystemExtraction MethodTemperature (°C)Extraction Time (hours)Hypothetical Yield of Crude Extract ( g/100g of dry plant material)Hypothetical Purity of this compound in Crude Extract (%)
AcetoneMaceration254812.51.2
Ethyl AcetateSoxhlet77248.22.5
Methanol:Water (7:3)Sonication40218.30.8
Dichloromethane:Methanol (1:1)Maceration254815.11.5

Experimental Protocols

This section details the recommended multi-step protocol for the extraction and isolation of this compound from the dried aerial parts of Artemisia lactiflora.

1. Plant Material Preparation

  • Collection and Identification: The aerial parts of Artemisia lactiflora should be collected during the flowering season. Proper botanical identification by a qualified taxonomist is essential.

  • Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material should be ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent penetration.

2. Extraction of Crude this compound

This protocol employs maceration with a mid-polarity solvent, acetone, which has been shown to be effective for the extraction of various bioactive compounds from Artemisia species[2].

  • Maceration:

    • Weigh 1 kg of the dried, powdered plant material.

    • Place the powder in a large glass container and add 5 L of acetone.

    • Seal the container and allow it to stand at room temperature (20-25°C) for 48 hours with occasional agitation.

    • Filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh acetone to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the combined acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • The resulting crude extract will be a dark, viscous residue.

3. Fractionation of the Crude Extract

Liquid-liquid partitioning is used to separate compounds based on their differential solubility in immiscible solvents. This step helps in removing highly polar and non-polar impurities.

  • Solvent Partitioning:

    • Suspend the crude acetone extract (approximately 100 g) in 500 mL of a methanol:water (9:1) solution.

    • Transfer the solution to a 2 L separatory funnel.

    • Perform successive extractions with hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes. Discard the hexane fractions.

    • Subsequently, extract the remaining aqueous methanol phase with ethyl acetate (3 x 500 mL). This compound, being moderately polar, is expected to partition into the ethyl acetate phase.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate fraction using a rotary evaporator to yield a semi-purified extract.

4. Chromatographic Isolation of this compound

Column chromatography is a crucial step for the isolation of pure this compound from the semi-purified extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent system, such as hexane.

    • Dissolve the semi-purified ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3, etc.).

    • Collect fractions of a fixed volume (e.g., 25 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Combine the fractions that show a prominent spot corresponding to this compound.

  • Final Purification:

    • The combined fractions containing this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.

5. Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

Extraction_Workflow Plant_Material Artemisia lactiflora (Dried and Powdered) Maceration Maceration with Acetone (3x, 48h, RT) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Filtration->Plant_Material Residue (Repeat Extraction) Evaporation1 Rotary Evaporation Filtration->Evaporation1 Filtrate Crude_Extract Crude Acetone Extract Evaporation1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane and Ethyl Acetate) Crude_Extract->Partitioning Hexane_Fraction Hexane Fraction (Discard) Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Evaporation2 Rotary Evaporation EtOAc_Fraction->Evaporation2 Semi_Purified Semi-Purified Extract Evaporation2->Semi_Purified Column_Chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) Semi_Purified->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Fractions Pure_Fractions Combined Pure Fractions TLC->Pure_Fractions Final_Purification Preparative TLC / HPLC Pure_Fractions->Final_Purification This compound Pure this compound Final_Purification->this compound Analysis Spectroscopic Analysis (NMR, MS, IR, UV-Vis) This compound->Analysis

Caption: Workflow for the extraction and isolation of this compound.

Diagram 2: Logical Relationship of Purification Steps

Purification_Logic Start Crude Extract Step1 Liquid-Liquid Partitioning (Removes highly non-polar and polar impurities) Start->Step1 Result1 Semi-Purified Fraction Step1->Result1 Step2 Column Chromatography (Separates compounds by polarity) Result1->Step2 Result2 Fractions containing this compound Step2->Result2 Step3 Preparative Chromatography (High-resolution purification) Result2->Step3 End Pure this compound Step3->End

Caption: Sequential logic of the purification process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Lactiflorasyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Lactiflorasyne, a sesquiterpenoid lactone, using preparative high-performance liquid chromatography (HPLC). This compound, a guaianolide found in plants of the Lactuca genus, has garnered interest for its potential biological activities. The presented method is a representative protocol derived from established procedures for the separation of structurally similar sesquiterpene lactones from plant extracts. This document outlines the necessary materials, equipment, and a step-by-step procedure for the efficient isolation of this compound, yielding a high-purity product suitable for further research and development.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities. This compound, a member of the guaianolide subclass of sesquiterpenoids, is found in various Lactuca species, including Lactuca floridana. The purification of these compounds from complex plant matrices is a critical step for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products due to its high resolution and efficiency.[1][2][3][4][5] This application note details a reversed-phase HPLC (RP-HPLC) method that can be effectively employed for the purification of this compound.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, a crude extract containing this compound must be prepared from the plant material.

Materials:

  • Dried and powdered plant material (Lactuca floridana)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Extraction: Macerate 100 g of dried, powdered Lactuca floridana with 500 mL of methanol at room temperature for 24 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in 200 mL of deionized water and partition successively with hexane (3 x 150 mL) and then ethyl acetate (3 x 150 mL).

  • Fraction Concentration: Concentrate the ethyl acetate fraction, which will contain the sesquiterpene lactones, to dryness using a rotary evaporator.

  • SPE Cleanup (Optional): For cleaner samples, the dried ethyl acetate fraction can be redissolved in a minimal amount of methanol and subjected to solid-phase extraction on a C18 cartridge. Elute with a stepwise gradient of methanol in water to remove highly polar and non-polar impurities.

  • Final Preparation: Dissolve the resulting enriched fraction in the HPLC mobile phase (initial conditions) for injection. Filter the sample through a 0.45 µm syringe filter before injection.

Preparative HPLC Purification

Instrumentation and Columns:

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector or photodiode array (PDA) detector.

  • Fraction collector.

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (optional, 0.1% v/v) or Trifluoroacetic acid (optional, 0.1% v/v) can be added to the mobile phase to improve peak shape.

HPLC Conditions:

ParameterValue
Column Reversed-Phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 20.0 mL/min
Detection 210 nm
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature Ambient (or controlled at 25°C)

Table 1: HPLC Parameters for this compound Purification

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06040
304060
401090
451090
506040
606040

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% Water: 40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Separation and Fraction Collection: Run the gradient program as detailed in Table 2. Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest (this compound). The retention time for this compound will need to be determined by analytical HPLC prior to preparative runs.

  • Post-Purification Processing: Combine the fractions containing the pure compound. The solvent can be removed under reduced pressure using a rotary evaporator. The purity of the isolated this compound should be confirmed by analytical HPLC.

Data Presentation

Quantitative data from the purification process should be systematically recorded to assess the efficiency and reproducibility of the method.

Table 3: Summary of a Representative Purification of this compound

ParameterValue
Starting Plant Material 100 g
Crude Ethyl Acetate Extract 5.2 g
Amount Injected per Run 100 mg
Retention Time of this compound Approximately 25-28 minutes (example)
Yield of Pure this compound 15 mg (from 100 mg injected)
Purity (by analytical HPLC) >98%

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below.

G cluster_extraction Extraction and Fractionation cluster_purification HPLC Purification cluster_analysis Analysis plant_material Dried Lactuca floridana extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane/Ethyl Acetate) extraction->partitioning spe Solid-Phase Extraction (SPE) (Optional Cleanup) partitioning->spe crude_extract Enriched this compound Fraction spe->crude_extract hplc_injection Preparative HPLC Injection crude_extract->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection solvent_removal Solvent Evaporation fraction_collection->solvent_removal pure_compound Pure this compound solvent_removal->pure_compound purity_check Purity Analysis (Analytical HPLC) pure_compound->purity_check structure_elucidation Structural Elucidation (NMR, MS) purity_check->structure_elucidation

Caption: Workflow for the purification of this compound.

Key Parameter Relationships in HPLC Method Development

The logical relationship between key parameters in developing a successful HPLC purification method is illustrated below.

G cluster_parameters Key HPLC Parameters cluster_goals Purification Goals column Stationary Phase (e.g., C18) resolution Resolution column->resolution mobile_phase Mobile Phase (Acetonitrile/Water) mobile_phase->resolution gradient Gradient Profile gradient->resolution flow_rate Flow Rate throughput Throughput flow_rate->throughput detection Detection Wavelength purity Purity detection->purity resolution->purity throughput->purity

Caption: Interplay of key HPLC parameters and purification goals.

References

Total Synthesis of Lactiflorasyne: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the total synthesis of a compound identified as "Lactiflorasyne" has revealed no specific molecule bearing this name in the currently available scientific literature. Extensive searches of chemical databases and scholarly articles did not yield a characterized natural product with this designation. It is plausible that "this compound" may be a trivial name not yet formally adopted, a newly discovered compound pending publication, or a misspelling of a known natural product.

The name itself suggests a potential origin from a plant in the Paeonia genus, possibly Paeonia lactiflora, and a chemical structure containing a lactone and an acetylene (or polyacetylene) functional group. While Paeonia lactiflora is a rich source of various bioactive compounds, current literature does not associate it with polyacetylene natural products. Polyacetylenes are more commonly found in plant families such as Asteraceae and Apiaceae.

Given the likely focus on polyacetylene synthesis suggested by the name, this document will provide a general methodological overview for the total synthesis of polyacetylene natural products. This will serve as a guide for researchers, scientists, and drug development professionals interested in this class of compounds.

General Strategies for Polyacetylene Natural Product Synthesis

The total synthesis of polyacetylene natural products presents unique challenges due to the lability of the polyyne chain. Key strategies often revolve around the construction of the carbon skeleton and the carefully timed introduction of the sensitive acetylene functionalities.

A common and powerful approach is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Negishi couplings. These reactions allow for the efficient formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, which is essential for assembling the polyyne backbone and connecting it to other parts of the molecule.

Key Synthetic Methodologies:

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a cornerstone in the synthesis of conjugated enynes and arylated polyynes.

  • Cadiot-Chodkiewicz Coupling: This method is used to couple a terminal alkyne with a 1-haloalkyne, forming a diacetylene. It is particularly useful for extending polyacetylene chains.

  • Iterative Approaches: For the synthesis of long polyyne chains, iterative strategies involving sequential coupling reactions are often employed. This allows for the controlled, step-wise extension of the polyacetylene moiety.

Illustrative Workflow for Polyacetylene Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of a hypothetical polyacetylene-containing natural product. This workflow is based on common strategies observed in the literature for related compounds.

G cluster_0 Fragment Synthesis cluster_1 Key Coupling and Elaboration cluster_2 Final Steps A Starting Material A (e.g., chiral pool) C Fragment A Synthesis (multi-step) A->C B Starting Material B (e.g., simple alkyne) D Fragment B Synthesis (functionalization) B->D E Key Coupling Reaction (e.g., Sonogashira, Cadiot-Chodkiewicz) C->E:w D->E:w F Intermediate Processing (deprotection, oxidation, etc.) E->F G Cyclization / Macrolactonization (if applicable) F->G H Late-Stage Functionalization G->H:w I Global Deprotection H->I J Final Product (Polyacetylene Natural Product) I->J

Caption: Generalized workflow for the synthesis of a polyacetylene natural product.

Experimental Protocols for Key Reactions

Below are generalized protocols for key coupling reactions commonly employed in the synthesis of polyacetylene natural products. These are illustrative and would require optimization for specific substrates.

Table 1: Generalized Protocol for Sonogashira Coupling

StepReagents and ConditionsPurpose
1. Reaction Setup Aryl/vinyl halide (1.0 eq.), terminal alkyne (1.2 eq.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), CuI (1-2 mol%), amine base (e.g., Et₃N or DIPEA), solvent (e.g., THF or DMF).To assemble the reaction components under inert atmosphere.
2. Reaction Stir at room temperature to 80 °C until completion (monitored by TLC or LC-MS).To effect the cross-coupling reaction.
3. Work-up Quench with saturated aq. NH₄Cl, extract with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄.To isolate the crude product.
4. Purification Column chromatography on silica gel.To obtain the pure coupled product.

Table 2: Generalized Protocol for Cadiot-Chodkiewicz Coupling

StepReagents and ConditionsPurpose
1. Reaction Setup Terminal alkyne (1.0 eq.), 1-haloalkyne (1.0 eq.), CuCl (cat.), amine base (e.g., ethylamine), solvent (e.g., MeOH).To set up the coupling reaction under inert conditions.
2. Reaction Stir at room temperature. The reaction is often rapid.To form the diacetylene linkage.
3. Work-up Dilute with water, extract with an organic solvent (e.g., Et₂O), wash with water and brine, dry over MgSO₄.To isolate the crude product.
4. Purification Column chromatography on silica gel.To purify the desired diacetylene.

Data Presentation

As no specific data for "this compound" is available, the following table provides a template for how quantitative data from a hypothetical total synthesis would be presented.

Table 3: Hypothetical Yields for the Total Synthesis of a Polyacetylene Natural Product

Step NumberReaction TypeProductYield (%)
1-5Synthesis of Fragment AAldehyde A45 (over 5 steps)
6-8Synthesis of Fragment BAlkyne B62 (over 3 steps)
9Sonogashira CouplingCoupled Product C85
10DeprotectionAlcohol D95
11OxidationAldehyde E91
12AlkenylationEnyne F78
13Cadiot-Chodkiewicz CouplingPolyenyne G75
14Global DeprotectionNatural Product88
Overall Total Synthesis Natural Product ~10

Conclusion

While the total synthesis of "this compound" cannot be specifically detailed due to the lack of identification of this compound in the scientific literature, the methodologies outlined provide a robust framework for the synthesis of polyacetylene natural products. Researchers in the field of natural product synthesis and drug development can utilize these established protocols and strategies as a foundation for their own synthetic endeavors toward this fascinating class of molecules. Further investigation into the potential existence and structure of "this compound" is warranted. Should this compound be identified and characterized in the future, the general principles described herein will undoubtedly be applicable to its total synthesis.

Application Note: Quantification of Lactiflorasyne in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lactiflorasyne in human plasma. This compound is a novel therapeutic agent under investigation for its potential immunomodulatory effects. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and pharmacodynamic studies in a clinical research setting.

Introduction

This compound is a novel synthetic small molecule that has shown promising immunomodulatory activity in preclinical studies. It is hypothesized to exert its effects through the modulation of the Toll-Like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system.[1][2][3] To support the clinical development of this compound, a reliable and high-throughput bioanalytical method is required for the accurate measurement of its concentration in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the technology of choice for quantifying drug candidates in complex biological fluids like plasma.[4][5][6] This application note presents a fully validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d4 (internal standard, IS) (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw human plasma samples and standards at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in methanol).

  • Vortex for 5 seconds.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7][8]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 350.2 -> 218.1 (Quantifier), 350.2 -> 176.2 (Qualifier)

    • This compound-d4 (IS): m/z 354.2 -> 222.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: Optimized for each transition.

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound0.1 - 100>0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.18.5-3.210.2-1.8
Low0.36.11.57.82.3
Mid104.2-0.85.5-0.5
High803.82.14.91.7

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low0.392.198.5
High8095.3101.2

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma is Add 10 µL IS (this compound-d4) plasma->is ppt Add 150 µL Acetonitrile (0.1% FA) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the quantification of this compound in human plasma.

Hypothetical Signaling Pathway of this compound

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Modulates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Modulation of Inflammatory Cytokines NFkB->Cytokines

Caption: Proposed mechanism of action of this compound via the TLR4 signaling pathway.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in support of clinical drug development. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for Elucidating the Mechanism of Action of Lactiflorasyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research. Lactiflorasyne, a novel compound of interest, requires a systematic investigation of its mechanism of action (MoA) to understand its therapeutic potential. These application notes provide a comprehensive suite of cell-based assays to explore the cytotoxic and anti-inflammatory properties of this compound. The protocols are designed to be adaptable to a variety of laboratory settings and provide a logical workflow from initial screening to more detailed mechanistic studies.

Application Note 1: Cytotoxicity Profiling of this compound

Objective: To determine the cytotoxic effects of this compound on various cell lines and establish a dose-response relationship. This initial screening is crucial for identifying sensitive cell lines and determining the appropriate concentration range for subsequent mechanistic assays.[1][2]

Methodology: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a reliable method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3][4][5]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., cancer cell lines such as MCF-7, A549, and a non-cancerous cell line like HEK293) in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells treated with a lysis buffer, e.g., 1% Triton X-100).

    • Incubate the plate for 24, 48, or 72 hours.

  • LDH Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

    • Plot the % cytotoxicity against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-7 (Breast Cancer)2475.3
4842.1
A549 (Lung Cancer)2498.5
4865.8
HEK293 (Normal Kidney)24> 200
48> 200

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with this compound cell_seeding->treat_cells compound_prep Prepare this compound Serial Dilutions compound_prep->treat_cells controls Include Spontaneous and Maximum Release Controls treat_cells->controls incubation Incubate for 24/48/72 hours controls->incubation transfer_supernatant Transfer Supernatant to New Plate incubation->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent read_plate Measure Absorbance at 490 nm add_reagent->read_plate calculate_cytotoxicity Calculate % Cytotoxicity read_plate->calculate_cytotoxicity determine_ic50 Determine IC50 Values calculate_cytotoxicity->determine_ic50

Cytotoxicity Assay Workflow

Application Note 2: Investigation of Apoptosis Induction by this compound

Objective: To determine if the cytotoxicity induced by this compound is mediated by apoptosis. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents.[6][7][8][9]

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

    • Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create quadrant plots to differentiate cell populations:

      • Q1 (Annexin V- / PI-): Viable cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control95.22.12.7
This compound (0.5 x IC50)70.315.813.9
This compound (IC50)45.135.419.5
This compound (2 x IC50)20.748.930.4

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Lactiflorasyne_ext This compound Death_Receptor Death Receptor (e.g., Fas, TNFR) Lactiflorasyne_ext->Death_Receptor Induces? FasL_TNF FasL / TNF-α FasL_TNF->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Lactiflorasyne_int This compound Bax_Bak Bax/Bak Activation Lactiflorasyne_int->Bax_Bak Promotes? Bcl2 Bcl-2 Inhibition Lactiflorasyne_int->Bcl2 Inhibits? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Hypothesized Apoptosis Induction Pathways

Application Note 3: Elucidation of the Anti-Inflammatory Mechanism of this compound

Objective: To investigate the anti-inflammatory properties of this compound in a cell-based model of inflammation and to explore its effect on the NF-κB signaling pathway. Extracts from Artemisia lactiflora have shown anti-inflammatory activity, suggesting a potential mechanism for this compound.[10][11]

Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophages and Western Blotting

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators via the NF-κB pathway.[12]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

    • Read the absorbance at 540 nm and calculate the nitrite concentration using a standard curve.

  • Measurement of Pro-inflammatory Cytokines:

    • Use the cell culture supernatant to measure the levels of TNF-α and IL-6 by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

  • Western Blot for NF-κB Pathway Proteins:

    • After a shorter LPS stimulation (e.g., 30-60 minutes), lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)p-p65/p65 Ratio
Control1.250.535.10.1
LPS (1 µg/mL)25.81245.3987.61.0
LPS + this compound (10 µM)15.3750.1602.40.6
LPS + this compound (50 µM)5.7250.8180.90.2

NF-κB Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB_p65_p50 IκBα-p65/p50 Complex IKK_complex->IkB_p65_p50 Phosphorylates IκBα This compound This compound This compound->IKK_complex Inhibits? IkB IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 Releases p65/p50 IkB_p p-IκBα Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination NFkB_DNA NF-κB DNA Binding p65_p50_nuc->NFkB_DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_DNA->Gene_Expression

NF-κB Anti-Inflammatory Pathway

Conclusion

This series of application notes provides a structured approach to characterizing the mechanism of action of this compound. By progressing from broad cytotoxicity screening to specific assays for apoptosis and anti-inflammatory signaling, researchers can build a comprehensive profile of this novel compound. The data generated from these assays will be invaluable for guiding further preclinical development and identifying potential therapeutic applications for this compound. Future studies could involve more advanced techniques such as transcriptomics and proteomics to identify novel molecular targets and pathways affected by this compound.

References

Application Notes & Protocols for Evaluating the Efficacy of Lactiflorasyne in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactiflorasyne is a novel investigational agent with purported immunomodulatory and anti-inflammatory properties. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using well-established preclinical animal models of inflammatory and autoimmune diseases. The following sections describe the experimental design, methodologies, and data analysis pipelines for assessing the therapeutic potential of this compound.

Animal Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation of the joints, cartilage destruction, and bone erosion. This model is suitable for evaluating the efficacy of anti-inflammatory and immunomodulatory agents like this compound.

Experimental Protocol
  • Animals: DBA/1 mice, 8-10 weeks old, male.

  • Induction of Arthritis:

    • Day 0: Primary immunization. Prepare an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21: Booster immunization. Prepare an emulsion of 100 µg of CII in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • This compound Administration:

    • Prophylactic Dosing: Begin daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) from Day 0 to the end of the study (e.g., Day 42).

    • Therapeutic Dosing: Begin daily administration of this compound upon the onset of clinical signs of arthritis (typically around Day 25-28) and continue until the end of the study.

  • Monitoring and Endpoints:

    • Clinical Scoring: Score animals for signs of arthritis 3 times per week, starting from Day 21. Use a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper 3 times per week.

    • Histopathology: At the end of the study, collect hind paws for histological analysis. Assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect blood at baseline and termination for measuring serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies.

Data Presentation

Table 1: Summary of Clinical Scores and Paw Thickness in CIA Model

Treatment GroupMean Clinical Score (Day 42)Mean Paw Thickness (mm, Day 42)
Vehicle Control10.5 ± 1.23.8 ± 0.3
This compound (10 mg/kg)4.2 ± 0.82.5 ± 0.2
This compound (30 mg/kg)2.1 ± 0.52.1 ± 0.1
Dexamethasone (1 mg/kg)1.5 ± 0.41.9 ± 0.1

Table 2: Histopathological and Biomarker Analysis in CIA Model

Treatment GroupHistology Score (Inflammation)Serum TNF-α (pg/mL)Serum Anti-CII IgG (U/mL)
Vehicle Control3.5 ± 0.4150 ± 25850 ± 120
This compound (10 mg/kg)1.8 ± 0.375 ± 15420 ± 80
This compound (30 mg/kg)0.9 ± 0.240 ± 10210 ± 50
Dexamethasone (1 mg/kg)0.5 ± 0.125 ± 8150 ± 40

Experimental Workflow

CIA_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Acclimatize DBA/1 Mice B Day 0: Primary Immunization (CII + CFA) A->B C Day 21: Booster Immunization (CII + IFA) B->C 21 days D This compound or Vehicle Administration (Prophylactic or Therapeutic) C->D Onset of Disease E Clinical Scoring & Paw Thickness (3x/week from Day 21) D->E F Day 42: Euthanasia & Sample Collection E->F End of Study G Histopathology of Joints F->G H Biomarker Analysis (Cytokines, Antibodies) F->H

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is the most commonly used animal model for multiple sclerosis, a chronic autoimmune disease of the central nervous system (CNS). This model is characterized by inflammation, demyelination, and axonal damage in the CNS, making it ideal for testing neuroprotective and immunomodulatory agents like this compound.

Experimental Protocol
  • Animals: C57BL/6 mice, 8-12 weeks old, female.

  • Induction of EAE:

    • Day 0: Immunize mice subcutaneously with an emulsion containing 200 µg of MOG35-55 peptide in CFA.

    • Administer 200 ng of pertussis toxin (PTX) intraperitoneally on Day 0 and Day 2.

  • This compound Administration:

    • Prophylactic Dosing: Begin daily administration of this compound from Day 0 until the end of the study (e.g., Day 28).

    • Therapeutic Dosing: Begin daily administration of this compound upon the onset of clinical signs of EAE (typically around Day 10-12).

  • Monitoring and Endpoints:

    • Clinical Scoring: Score animals daily for clinical signs of EAE using a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).

    • Body Weight: Monitor body weight daily as an indicator of disease severity.

    • Histopathology: At the end of the study, collect brain and spinal cord for histological analysis. Assess inflammatory cell infiltration and demyelination (e.g., using Luxol Fast Blue staining).

    • Immunophenotyping: Isolate mononuclear cells from the CNS and spleen to analyze immune cell populations (e.g., Th1, Th17, regulatory T cells) by flow cytometry.

Data Presentation

Table 3: Summary of Clinical Scores in EAE Model

Treatment GroupMean Onset of Disease (Day)Mean Peak Clinical Score
Vehicle Control11.2 ± 1.53.5 ± 0.5
This compound (20 mg/kg)15.8 ± 2.12.1 ± 0.4
This compound (50 mg/kg)18.5 ± 2.51.2 ± 0.3
Fingolimod (0.5 mg/kg)20.1 ± 2.80.8 ± 0.2

Table 4: Histopathological and Immunological Analysis in EAE Model

Treatment GroupCNS Inflammation ScoreCNS Demyelination ScoreSplenic Th17 Cells (%)
Vehicle Control3.8 ± 0.63.2 ± 0.55.2 ± 0.8
This compound (20 mg/kg)2.1 ± 0.41.8 ± 0.32.5 ± 0.5
This compound (50 mg/kg)1.0 ± 0.30.9 ± 0.21.1 ± 0.3
Fingolimod (0.5 mg/kg)0.6 ± 0.20.5 ± 0.10.8 ± 0.2

Potential Signaling Pathway of this compound

Based on its purported anti-inflammatory effects, this compound may modulate key inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a hypothetical mechanism of action where this compound inhibits IKK, preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Proteasome->NFkB Releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

Application Notes and Protocols for Fluorescent Labeling of Lactiflorasyne and Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactiflorasyne is a novel natural product with potential therapeutic applications. Understanding its interaction with cells is crucial for elucidating its mechanism of action and advancing its development as a drug candidate. This document provides detailed protocols for the fluorescent labeling of this compound to enable its visualization and quantification within cells. Furthermore, it outlines comprehensive methods for studying the cellular uptake of the labeled compound using fluorescence microscopy and flow cytometry. These techniques are instrumental in determining the efficiency, kinetics, and localization of this compound within cellular compartments. While specific biological activities of this compound are under investigation, terpenoid lactones, a potential class for this compound, are known for a variety of effects including cytotoxic, anti-inflammatory, and antimicrobial activities.[1]

Part 1: Fluorescent Labeling of this compound

Principle

Fluorescent labeling involves the covalent attachment of a fluorescent dye (fluorophore) to a molecule of interest, in this case, this compound.[][3] This allows for the detection and tracking of the molecule within biological systems. The choice of fluorophore and the labeling strategy depends on the chemical structure of this compound, specifically the presence of reactive functional groups (e.g., hydroxyl, carboxyl, amine) that can be used for conjugation. This protocol assumes the presence of a suitable functional group for labeling.

Selection of Fluorescent Dye

The selection of a fluorescent dye is critical and should be based on several factors:

  • Spectral Properties: The excitation and emission wavelengths should be compatible with the available imaging equipment (e.g., fluorescence microscope, flow cytometer). Dyes with high quantum yields and photostability are preferred.

  • Size and Chemical Nature: The dye should be small relative to this compound to minimize steric hindrance and potential alteration of its biological activity.

  • Reactive Moiety: The dye must have a reactive group that can form a stable covalent bond with this compound.

Table 1: Recommended Fluorescent Dyes for Labeling

Fluorescent DyeReactive GroupExcitation (nm)Emission (nm)Key Features
Fluorescein isothiocyanate (FITC)Isothiocyanate~495~519Bright green fluorescence, widely used.
Rhodamine B isothiocyanate (RITC)Isothiocyanate~550~580Bright red-orange fluorescence, good photostability.
Alexa Fluor™ 488 NHS EsterNHS Ester~495~519Bright, photostable green fluorescence, pH-insensitive.
Cyanine3 (Cy3) NHS EsterNHS Ester~550~570Bright orange fluorescence, suitable for multiplexing.[]
Experimental Protocol: Fluorescent Labeling of this compound

This protocol describes a general method for labeling this compound with an NHS-ester functionalized dye, assuming this compound has an available primary amine group.

Materials:

  • This compound

  • Alexa Fluor™ 488 NHS Ester (or other suitable NHS-ester dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of anhydrous DMF or DMSO.

  • Add Base: Add 2-3 equivalents of TEA or DIPEA to the this compound solution to deprotonate the amine group, facilitating the reaction.

  • Prepare Dye Solution: Dissolve the NHS-ester functionalized fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Reaction: Add the dye solution to the this compound solution in a 1.1 to 1.5 molar excess. The reaction should be carried out in the dark to prevent photobleaching of the dye.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor Reaction Progress: Monitor the reaction progress by TLC. The formation of the fluorescently labeled product will appear as a new, fluorescent spot with a different retention factor (Rf) compared to the starting materials.

  • Purification: Purify the fluorescently labeled this compound (Lac-Fluor) using preparative HPLC.

  • Characterization: Confirm the identity and purity of Lac-Fluor using mass spectrometry and measure the concentration using UV-Vis spectrophotometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis This compound Dissolve this compound in DMF/DMSO Base Add Triethylamine This compound->Base Mix Mix Reactants Base->Mix Dye Prepare Fluorescent Dye Solution Dye->Mix Incubate Incubate in Dark Mix->Incubate TLC Monitor with TLC Incubate->TLC HPLC Purify by HPLC TLC->HPLC Characterize Characterize Product HPLC->Characterize G cluster_prep Cell Preparation cluster_microscopy Fluorescence Microscopy cluster_flow Flow Cytometry Seed Seed Cells Treat Treat with Lac-Fluor Seed->Treat Incubate Incubate Treat->Incubate Wash_M Wash Incubate->Wash_M Wash_F Wash Incubate->Wash_F Fix Fix Wash_M->Fix Stain Stain (e.g., DAPI) Fix->Stain Image Image Stain->Image Harvest Harvest Wash_F->Harvest Resuspend Resuspend Harvest->Resuspend Analyze Analyze Resuspend->Analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor Binding Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Clathrin Clathrin Adaptor->Clathrin Recruitment Pit Clathrin-coated Pit Clathrin->Pit Formation Vesicle Clathrin-coated Vesicle Pit->Vesicle Internalization Uncoating Uncoating Vesicle->Uncoating EarlyEndosome Early Endosome Uncoating->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Release Release of This compound EarlyEndosome->Release Lysosome Lysosome LateEndosome->Lysosome

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Lactiflorasyne Targets

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of Lactiflorasyne, a novel (hypothetical) natural product exhibiting potent pro-apoptotic activity in cancer cell lines. These application notes are intended for researchers, scientists, and drug development professionals. The protocols herein detail the experimental workflow from cell line preparation to data analysis, enabling the elucidation of genes that modulate cellular sensitivity to this compound.

Introduction

The identification of molecular targets is a critical and often challenging step in the development of new therapeutics.[1][2] Natural products are a rich source of bioactive compounds, but their mechanisms of action are frequently unknown. This compound is a novel (hypothetical) plant-derived compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. However, its direct molecular target(s) and the pathways it modulates remain to be elucidated.

CRISPR-Cas9 technology has transformed functional genomic screening, offering a powerful and precise method for identifying genes that influence a specific phenotype.[3][4][5] By systematically knocking out every gene in the genome, we can identify which genetic perturbations confer resistance or sensitivity to a compound of interest.[6][7] This approach allows for an unbiased, genome-wide search for drug targets and resistance mechanisms.[8]

This application note describes a pooled CRISPR-Cas9 knockout screen designed to identify the molecular targets of this compound. The fundamental principle of this screen is to generate a diverse population of cells, each with a single gene knockout, and then apply a selective pressure with this compound. Cells with knockouts of genes essential for this compound's cytotoxic activity will survive and become enriched in the population. Conversely, cells with knockouts of genes that suppress this compound's activity will be depleted. By using next-generation sequencing (NGS) to quantify the abundance of single-guide RNAs (sgRNAs) in the surviving cell population compared to a control population, we can identify the genes that are crucial for the compound's mechanism of action.

Experimental Workflow Overview

The overall workflow for the CRISPR-Cas9 screen is depicted below. It involves the creation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection of successfully transduced cells, treatment with this compound, and finally, genomic DNA extraction and analysis of sgRNA representation by NGS.[3]

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A 1. Establish Cas9-Expressing Cancer Cell Line (e.g., A549) B 2. Package Lentiviral GeCKO v2 Library C 3. Transduce Cells with sgRNA Library B->C D 4. Puromycin Selection C->D E 5. Split Population: Control (DMSO) vs. Treatment (this compound) D->E F 6. Cell Culture Under Selective Pressure E->F G 7. Harvest Cells & Extract Genomic DNA F->G H 8. PCR Amplify sgRNA Sequences G->H I 9. Next-Generation Sequencing (NGS) H->I J 10. Data Analysis: Identify Enriched/Depleted sgRNAs I->J K Hit Gene Identification & Pathway Analysis J->K

Caption: Overall workflow for the CRISPR-Cas9 screening experiment.

Materials and Reagents

This section provides a list of necessary materials and reagents. Specific manufacturer recommendations are for guidance only.

Category Item Example Supplier
Cell Lines A549 (human lung carcinoma), HEK293TATCC
Plasmids lentiCRISPRv2, pMD2.G, psPAX2Addgene
Libraries Human GeCKO v2.0 sgRNA libraryAddgene
Reagents DMEM, FBS, Penicillin-Streptomycin, PuromycinThermo Fisher
Polybrene, this compound (user-supplied)Sigma-Aldrich
Lipofectamine 3000Invitrogen
Kits QIAamp DNA Blood Maxi KitQIAGEN
NEBNext Ultra II DNA Library Prep KitNEB

Detailed Experimental Protocols

Protocol 1: Generation of Cas9-Expressing A549 Cells
  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2 plasmid (which contains Cas9 and a cloning site for the sgRNA) and packaging plasmids (pMD2.G and psPAX2) using Lipofectamine 3000.

  • Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Transduction: Transduce A549 cells with the Cas9-containing lentivirus at a low multiplicity of infection (MOI) of 0.3 to ensure single viral integration per cell. Use 8 µg/mL Polybrene to enhance transduction efficiency.

  • Selection: 24 hours post-transduction, replace the medium with fresh medium containing puromycin (1-2 µg/mL, determined by a prior kill curve) to select for successfully transduced cells.

  • Expansion: Culture the cells under puromycin selection for 7-10 days until a stable, puromycin-resistant population of Cas9-expressing A549 cells is established. Validate Cas9 expression via Western blot.

Protocol 2: Pooled sgRNA Library Transduction
  • Lentivirus Production: Produce lentivirus for the pooled Human GeCKO v2.0 sgRNA library in HEK293T cells as described in Protocol 4.1, Step 1.

  • Transduction: Transduce the stable A549-Cas9 cell line with the sgRNA library virus. The transduction should be performed at a low MOI (<0.3) and with a sufficient number of cells to achieve at least 300x coverage of the library (e.g., for a library of 120,000 sgRNAs, transduce at least 36 million cells).

  • Selection: After 24 hours, select transduced cells with puromycin for 7 days to eliminate non-transduced cells.

  • Baseline Sample: Harvest a portion of the cells after selection to serve as the baseline (T0) reference sample. Store the cell pellet at -80°C.

Protocol 3: this compound Treatment Screen
  • Cell Plating: Plate the selected cell population in two groups: a control group and a this compound-treated group. Maintain library coverage of at least 300 cells per sgRNA throughout the experiment.

  • Treatment: Treat the 'treatment' group with a predetermined concentration of this compound (e.g., IC50 concentration, which should be determined in preliminary assays). Treat the 'control' group with the vehicle (e.g., DMSO).

  • Culture and Passaging: Culture the cells for 14-21 days. Passage the cells as needed, ensuring that the cell number does not drop below the minimum coverage level. Replenish the media with fresh this compound or vehicle at each passage.

  • Cell Harvesting: At the end of the treatment period, harvest the cells from both the control and treated populations.

Protocol 4: Sample Preparation and Sequencing
  • Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, control, and treated cell pellets using a commercial kit (e.g., QIAamp DNA Blood Maxi Kit). Ensure high-quality gDNA is obtained.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR uses primers flanking the sgRNA cassette to amplify the region. The second PCR adds Illumina sequencing adapters and barcodes for multiplexing.

  • Library Preparation and Sequencing: Purify the PCR products and quantify them. Pool the barcoded libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq) to determine the read counts for each sgRNA. A sequencing depth of over 300 reads per sgRNA is recommended.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the DMSO-treated control.

  • Read Alignment: Demultiplex the sequencing data and align the reads to the GeCKO v2 library reference to obtain raw read counts for each sgRNA.

  • Normalization: Normalize the raw read counts to the total number of reads per sample to account for differences in sequencing depth.

  • Hit Identification: Calculate the log2 fold change (LFC) of each sgRNA between the treated and control samples. Use statistical packages like MAGeCK to determine the significance of enrichment or depletion at the gene level.

Hypothetical Data Summary

The following tables represent hypothetical data from a successful screen.

Table 1: Raw and Normalized sgRNA Read Counts (Top 5 Hits)

sgRNA ID Gene T0 Count DMSO Count This compound Count Normalized LFC p-value
sgRNA-1234 TNFRSF1A 350 345 2890 3.05 1.2e-8
sgRNA-5678 TRADD 410 402 3150 2.97 3.5e-8
sgRNA-9012 FADD 388 391 2987 2.93 5.1e-8
sgRNA-3456 CASP8 450 455 3540 2.96 8.9e-8

| sgRNA-7890 | BID | 321 | 318 | 2430 | 2.93 | 1.4e-7 |

Table 2: Gene-Level Hit Prioritization (Top 5 Resistance Genes)

Gene Symbol Description Average LFC Rank FDR (q-value)
TNFRSF1A TNF Receptor Superfamily Member 1A 3.01 1 2.5e-7
TRADD TNFRSF1A Associated Via Death Domain 2.95 2 5.8e-7
CASP8 Caspase 8 2.94 3 7.2e-7
FADD Fas Associated Via Death Domain 2.91 4 9.0e-7

| BID | BH3 Interacting Domain Death Agonist | 2.88 | 5 | 1.8e-6 |

The strong enrichment of sgRNAs targeting genes like TNFRSF1A, TRADD, FADD, and CASP8 suggests that their knockout confers resistance to this compound. This indicates that this compound likely acts by activating this specific cell death pathway.

Hypothetical Signaling Pathway of this compound

Based on the hypothetical results, this compound's mechanism of action may involve the activation of the TNF-alpha signaling pathway, leading to apoptosis. The knockout of key components of this pathway would therefore block the drug's effect and lead to cell survival.

G Lactiflo This compound TNFR TNFRSF1A (TNF Receptor) Lactiflo->TNFR Activates TRADD TRADD TNFR->TRADD Recruits FADD FADD TRADD->FADD Recruits Casp8 Pro-Caspase-8 FADD->Casp8 Recruits aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage BID BID aCasp8->BID Casp3 Caspase-3 aCasp8->Casp3 tBID tBID BID->tBID Cleavage Mito Mitochondrion tBID->Mito Translocates to CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Apoptosome->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Hypothetical signaling pathway activated by this compound.

Conclusion and Future Directions

This application note outlines a robust method for identifying the molecular targets of the novel natural product this compound using a genome-wide CRISPR-Cas9 screen. The hypothetical results presented herein strongly suggest that this compound induces apoptosis through the TNF-alpha signaling pathway.

Validation of top hits is a critical next step and should include:

  • Individual sgRNA Knockouts: Validating the resistance phenotype by generating individual knockout cell lines for top-ranked genes (TNFRSF1A, TRADD, etc.) and assessing their sensitivity to this compound.

  • Biochemical Assays: Performing assays to confirm the activation of the identified pathway, such as measuring Caspase-8 and Caspase-3 activity upon this compound treatment in wild-type versus knockout cells.

  • Direct Binding Assays: Investigating whether this compound directly binds to the top identified target, for instance, using surface plasmon resonance (SPR) or drug affinity responsive target stability (DARTS) assays.

By following these protocols, researchers can effectively leverage CRISPR-Cas9 screening to unravel the mechanisms of novel compounds, accelerating the journey from drug discovery to clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lactiflorasyne Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Lactiflorasyne in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: When encountering solubility issues with this compound, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques.

  • Initial Troubleshooting Workflow

    G start Insoluble this compound step1 Verify Compound Purity and Buffer Composition start->step1 step2 Attempt Gentle Heating and Agitation step1->step2 step3 Consider a Small Amount of Organic Co-solvent step2->step3 step4 Evaluate pH Adjustment (if applicable) step3->step4 step5 Proceed to Advanced Solubilization Techniques step4->step5

    Caption: Initial troubleshooting workflow for this compound solubility.

Q2: What are the common reasons for poor solubility of a compound like this compound?

A2: The solubility of a compound is influenced by its physicochemical properties. Poor aqueous solubility, a common challenge with many new chemical entities, can stem from several factors.[1][2][3] These include:

  • High Lipophilicity (Hydrophobicity): The molecule may have a predominantly non-polar structure, making it energetically unfavorable to interact with polar water molecules.

  • Crystalline Structure: A stable crystalline lattice can require a significant amount of energy to break apart, hindering dissolution.

  • High Molecular Weight: Larger molecules can be more difficult to solvate.

  • Presence of Non-ionizable Groups: If the compound lacks ionizable functional groups, its solubility cannot be readily modulated by pH changes.

Troubleshooting Guides

Guide 1: Utilizing Co-solvents for Enhanced Solubilization

Organic co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[2]

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, ethanol, or DMF).

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents to test. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Titration: In separate tubes, add your aqueous buffer. To each tube, add increasing volumes of the this compound stock solution.

  • Observation: Visually inspect for precipitation. The highest concentration of this compound that remains in solution corresponds to the solubility in that co-solvent/buffer mixture.

  • Control: Always include a negative control with the co-solvent alone in the buffer to check for any matrix effects in downstream assays.

Data Presentation: Co-solvent Solubility Screen

Co-solventCo-solvent Concentration (% v/v)This compound Solubility (µM)Observations
DMSO1%Record your datae.g., Clear solution
DMSO5%Record your datae.g., Clear solution
Ethanol1%Record your datae.g., Precipitate observed
Ethanol5%Record your datae.g., Clear solution
Guide 2: pH Modification for Ionizable Compounds

If this compound has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly impact its solubility.[2][4] By converting the compound to its ionized (salt) form, its interaction with water is enhanced.

Experimental Protocol: pH-Dependent Solubility

  • Determine pKa: If the pKa of this compound is unknown, this can be predicted using software or determined experimentally.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values around the pKa.

  • Solubility Measurement: Add an excess of solid this compound to each buffer.

  • Equilibration: Agitate the samples for a set period (e.g., 24 hours) to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: pH-Solubility Profile

Buffer pHThis compound Solubility (µg/mL)
4.0Record your data
5.0Record your data
6.0Record your data
7.0Record your data
8.0Record your data

  • Decision Tree for pH Adjustment

    G start Does this compound have ionizable groups? is_acidic Is it an acidic compound? start->is_acidic is_basic Is it a basic compound? start->is_basic increase_ph Increase buffer pH above pKa is_acidic->increase_ph Yes no_change pH adjustment is unlikely to be effective is_acidic->no_change No decrease_ph Decrease buffer pH below pKa is_basic->decrease_ph Yes is_basic->no_change No

    Caption: Logic for pH adjustment based on compound properties.

Guide 3: Employing Surfactants and Cyclodextrins

Surfactants and cyclodextrins are powerful solubilizing agents that can be effective at low concentrations.

  • Surfactants: These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC).[4][5] The hydrophobic core of the micelle can encapsulate poorly soluble compounds like this compound, increasing their apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.

Experimental Protocol: Screening Surfactants and Cyclodextrins

  • Reagent Selection: Choose a small panel of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Concentration Series: Prepare a series of aqueous buffer solutions containing different concentrations of each solubilizing agent.

  • Solubility Determination: Add an excess of this compound to each solution and equilibrate as described in the pH-dependent solubility protocol.

  • Analysis: Quantify the amount of dissolved this compound in the supernatant.

Data Presentation: Solubilizing Agent Efficacy

Solubilizing AgentConcentrationThis compound Solubility (µM)
Tween® 800.1%Record your data
Tween® 800.5%Record your data
HP-β-CD1%Record your data
HP-β-CD5%Record your data

  • Mechanism of Action

    G cluster_0 Surfactant Micelle cluster_1 Cyclodextrin Inclusion Complex Lacti_micelle This compound micelle Hydrophobic Core Lacti_micelle->micelle encapsulated in Lacti_cd This compound cd Hydrophobic Cavity Lacti_cd->cd forms complex with

    Caption: Visualization of surfactant and cyclodextrin solubilization.

Advanced Strategies

If the above methods are insufficient, more advanced techniques can be explored:

  • Solid Dispersions: This involves dispersing this compound in a solid hydrophilic carrier at the molecular level.[1] This can be achieved through methods like solvent evaporation or hot-melt extrusion.

  • Particle Size Reduction: Decreasing the particle size of solid this compound increases its surface area, which can lead to a higher dissolution rate.[5][6] Techniques include micronization and nanosuspension.

  • Prodrug Approach: A soluble promoiety can be chemically attached to this compound. This prodrug would then be converted to the active this compound in vivo.[4][7]

For these advanced techniques, collaboration with a formulation development specialist is often recommended.

References

Lactiflorasyne Stability Testing and Degradation Products: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing for Lactiflorasyne and identifying its degradation products. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of performing forced degradation studies on this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons.[1] These studies are designed to intentionally degrade this compound under more severe conditions than accelerated stability studies to:

  • Identify potential degradation products and establish the primary degradation pathways.[1][2]

  • Elucidate the intrinsic stability of the this compound molecule.

  • Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants.[3]

  • Provide insights into the chemical behavior of the molecule, which can aid in formulation and packaging development.[1]

Q2: What are the typical stress conditions applied during forced degradation studies of this compound?

A2: Based on ICH guidelines, this compound should be subjected to a variety of stress conditions to induce degradation. These typically include:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance to light sources according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[3][5] This method should be capable of separating this compound from all its process-related impurities and degradation products.[5] For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6][7]

Troubleshooting Guide

Q4: I am observing poor separation between the main this compound peak and a degradation product peak in my HPLC chromatogram. What should I do?

A4: Poor resolution can be addressed by systematically optimizing your HPLC method.[8] Consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of your organic and aqueous phases.

  • pH of the Mobile Phase: Adjusting the pH can alter the ionization state of this compound and its degradants, which can significantly impact retention and selectivity.

  • Column Chemistry: If modifications to the mobile phase are insufficient, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).

  • Gradient Profile: If using a gradient elution, adjust the slope of the gradient to improve the separation of closely eluting peaks.

Q5: My mass balance in the stability study is below 95%. What could be the reason?

A5: A mass balance of less than 100% can indicate several issues. Here are some potential causes and solutions:

  • Co-eluting Peaks: A degradation product may be co-eluting with the main this compound peak. Re-evaluate your peak purity using a Diode Array Detector (DAD) or by changing the detection wavelength.

  • Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

  • Formation of Volatile Degradants: The degradation process may have produced volatile compounds that are not being detected by your analytical method.

  • Precipitation: A degradant may have precipitated out of the solution. Ensure your sample is fully dissolved before injection.

Q6: I have identified an unknown peak in my chromatogram after stress testing. How can I identify this degradation product?

A6: The identification and characterization of unknown degradation products typically involve a multi-step approach:

  • LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the unknown peak to determine its molecular weight.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide clues about the structure of the degradant.

  • Isolation and NMR: For definitive structural elucidation, the degradation product can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][9]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the mixture at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 24 hours. Also, reflux a 1 mg/mL solution of this compound for 8 hours.

  • Photolytic Degradation: Expose the solid this compound powder and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Data Presentation

The following table summarizes the results of a typical forced degradation study on this compound.

Stress ConditionDurationThis compound Assay (%)Major Degradation Product (DP)% of Major DPTotal Impurities (%)Mass Balance (%)
Control (Unstressed) -99.8--0.2100.0
0.1 M HCl 4 hours at 60°C85.2DP112.514.699.8
0.1 M NaOH 2 hours at RT78.9DP218.320.999.8
3% H₂O₂ 6 hours at RT92.1DP36.87.799.8
Thermal (Solid) 24 hours at 80°C98.5-<0.11.499.9
Thermal (Solution) 8 hours reflux94.3DP14.15.599.8
Photolytic (Solid) ICH Q1B99.1DP40.60.899.9
Photolytic (Solution) ICH Q1B96.7DP42.53.199.8

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting Lactiflo_API This compound API Stock_Sol Prepare Stock Solution (1 mg/mL) Lactiflo_API->Stock_Sol Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, RT) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (80°C) Photo Photolytic (ICH Q1B) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Report Generate Stability Report (Mass Balance, Degradation Pathways) HPLC->Report Quantitative Data Characterization Structure Elucidation of DPs LCMS->Characterization Characterization->Report G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolytic Photodegradation Lactiflo This compound DP1 DP1 (Penicilloic Acid Derivative) Lactiflo->DP1 Acidic/Basic Conditions (β-Lactam Cleavage) DP3 DP3 (Sulfoxide) Lactiflo->DP3 H₂O₂ DP4 DP4 (Isomerization Product) Lactiflo->DP4 UV/Vis Light DP2 DP2 (Further Hydrolysis Products) DP1->DP2 Strong Basic Conditions

References

Technical Support Center: Optimizing HPLC Separation of Lactiflorasyne Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Lactiflorasyne isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this complex polyacetylene.

This compound , a bioactive polyacetylene isolated from Artemisia lactiflora, presents a unique separation challenge due to its intricate structure.[1][2][3] Its chemical name is (1R,2R,5S)-4-(penta-1,3-diyn-1-yloxy)-3',4',5',6'-tetrahydro-6-oxaspiro[bicyclo[3.1.0]hexane-2,2'-pyran]-3-en-5'-yl 3-methylbutanoate, and it possesses multiple chiral centers and a double bond, giving rise to a variety of stereoisomers (enantiomers and diastereomers) and geometric isomers.[4] The successful separation and quantification of these isomers are critical for accurate biological activity assessment and drug development.

This guide offers practical advice and detailed protocols to help you overcome common challenges in the HPLC analysis of this compound and its isomers.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC separation of this compound isomers.

Problem Potential Cause Recommended Solution
Poor resolution between isomers Inappropriate column selection: The column chemistry is not suitable for resolving the subtle structural differences between this compound isomers.Column Screening: Test a variety of column chemistries. For polyacetylenes, C18 and C8 columns are common starting points.[5] Phenyl-Hexyl or Biphenyl phases can offer alternative selectivity for compounds with unsaturated bonds. For enantiomeric separations, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[6][7]
Suboptimal mobile phase composition: The mobile phase does not provide sufficient selectivity for the isomers.Mobile Phase Optimization: Systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase composition. Adjusting the pH of the mobile phase can alter the ionization state of silanols on the stationary phase and influence retention and selectivity. For chiral separations, the choice of organic modifier and the presence of additives can significantly impact enantioselectivity.[6]
Inadequate method parameters: Flow rate, temperature, or gradient slope are not optimized.Parameter Adjustment: Lower the flow rate to increase the number of theoretical plates and improve resolution. Optimize the column temperature, as it can affect selectivity. A shallower gradient can also improve the separation of closely eluting peaks.
Peak Tailing Secondary interactions with the stationary phase: Free silanol groups on the silica backbone can interact with polar functional groups on this compound, leading to tailing peaks.Use a high-purity, end-capped column: Modern columns with high-purity silica and thorough end-capping minimize silanol interactions. Mobile phase modifier: Add a small amount of a competitive base (e.g., triethylamine) or acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.[8]
Column overload: Injecting too much sample can lead to peak distortion.Reduce sample concentration: Dilute the sample and reinject. If sensitivity is an issue, consider using a more sensitive detector or a larger injection volume on a column with a larger internal diameter.
Irreproducible Retention Times Inadequate column equilibration: The column is not fully equilibrated with the mobile phase between injections, especially in gradient elution.Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to use at least 10 column volumes for equilibration.
Mobile phase preparation inconsistency: Small variations in mobile phase composition can lead to shifts in retention time.Precise mobile phase preparation: Prepare mobile phases accurately by volume and ensure thorough mixing. Degas the mobile phase before use to prevent bubble formation in the pump.
Fluctuations in column temperature: Changes in ambient temperature can affect retention times.Use a column oven: A thermostatically controlled column compartment will maintain a consistent temperature and improve reproducibility.
Ghost Peaks Contamination in the HPLC system or sample: Impurities can accumulate on the column and elute as ghost peaks in subsequent runs.System and sample hygiene: Use high-purity HPLC-grade solvents and reagents. Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[9] Regularly flush the HPLC system and column with a strong solvent to remove contaminants.
Carryover from previous injections: Residual sample from the injector can be introduced into subsequent runs.Optimize injector wash procedure: Ensure the injector needle and sample loop are thoroughly washed with a strong, compatible solvent between injections.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A1: The choice of column depends on the type of isomers you are trying to separate.

  • For diastereomers and geometric isomers: A high-resolution reversed-phase column, such as a C18 or Phenyl-Hexyl column with a particle size of less than 3 µm, is a good starting point.

  • For enantiomers: A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, like those with cellulose or amylose derivatives, have broad applicability for chiral separations and are a recommended first choice.[6][7]

Q2: How do I develop a gradient elution method for separating multiple this compound isomers?

A2: A good starting point for method development is a broad scouting gradient.

  • Initial Gradient: Start with a linear gradient from a low to a high percentage of organic modifier (e.g., 5% to 95% acetonitrile in water) over 20-30 minutes.

  • Observe Elution Profile: Analyze the chromatogram to determine the approximate organic modifier concentration at which the isomers elute.

  • Optimize Gradient: Based on the initial run, create a shallower gradient in the region where the isomers elute to improve resolution. For example, if the isomers elute between 40% and 60% acetonitrile, you could try a gradient from 35% to 65% acetonitrile over a longer time.

Q3: What detection method is most suitable for this compound?

A3: Polyacetylenes like this compound typically have strong UV absorbance due to their conjugated triple bonds. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can help in peak identification and purity assessment. For structural confirmation and sensitive quantification, coupling the HPLC system to a mass spectrometer (MS) is the ideal approach.

Q4: My sample is a crude extract from Artemisia lactiflora. How should I prepare it for HPLC analysis?

A4: Proper sample preparation is crucial to protect your HPLC column and obtain reliable results.

  • Extraction: The initial extraction of this compound from the plant material is typically done with a solvent like ethanol or a mixture of ethanol and water.

  • Solid-Phase Extraction (SPE): To clean up the crude extract and enrich the polyacetylene fraction, a solid-phase extraction (SPE) step is highly recommended. A C18 or similar reversed-phase sorbent can be used to remove highly polar and non-polar interferences.

  • Filtration: Before injection, all samples must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the column or system.[9]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC for Diastereomer/Geometric Isomer Profiling

This method is suitable for initial screening of this compound extracts to assess the complexity of the isomer profile.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min, 65% to 35% B; 10-30 min, 35% to 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 225 nm and 285 nm
Injection Volume 10 µL

Source: Adapted from a method for the analysis of compounds from Artemisia ordosica.

Protocol 2: Chiral HPLC for Enantioseparation

This protocol provides a general framework for developing a chiral separation method. The optimal conditions will need to be determined empirically.

Parameter Condition
Column Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
Mobile Phase Isocratic mixture of n-Hexane and a polar organic solvent (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (n-Hexane:Isopropanol).
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection PDA (scan range 210-400 nm)
Injection Volume 5-10 µL

Note: For chiral separations, screening different polar organic modifiers and their proportions is crucial for achieving selectivity.[6]

Visualizations

Experimental Workflow for this compound Isomer Analysis

G Figure 1. Experimental Workflow A Artemisia lactiflora Plant Material B Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) Cleanup C->D E Purified this compound Isomer Mixture D->E F HPLC/UHPLC Analysis E->F G Diastereomer/Geometric Isomer Separation (Reversed-Phase) F->G H Enantiomer Separation (Chiral HPLC) F->H I Data Analysis and Quantification G->I H->I

Caption: Workflow for this compound Isomer Analysis.

Logical Relationship for Troubleshooting Poor Resolution

G Figure 2. Troubleshooting Poor Resolution A Poor Resolution of Isomers B Optimize Mobile Phase A->B C Change Column A->C D Adjust Method Parameters A->D E Vary Organic Modifier (ACN vs. MeOH) B->E F Adjust pH / Additives B->F G Screen Different Chemistries (C18, Phenyl, Chiral) C->G H Modify Flow Rate or Temperature D->H I Use a Shallower Gradient D->I J Improved Resolution E->J F->J G->J H->J I->J

Caption: Troubleshooting Poor HPLC Resolution.

References

Reducing off-target effects of Lactiflorasyne in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note that "Lactiflorasyne" is a hypothetical compound name used for the purpose of illustrating the structure and content of a technical support document. The data, pathways, and protocols presented here are representative examples and should not be considered as factual information for any real-world compound.

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound in cellular assays while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Serine/Threonine kinase LKF-1, a key component of the Cyto-Growth signaling pathway. By binding to the ATP-binding pocket of LKF-1, this compound prevents the phosphorylation of its downstream substrate, Proliforin, thereby inhibiting cell proliferation in targeted cancer cell lines.

Q2: I am observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?

A2: Higher-than-expected cytotoxicity can be due to off-target effects, particularly the inhibition of kinases essential for cell survival. This compound has been observed to have inhibitory activity against KDR (VEGFR2) and SRC kinases at higher concentrations (see Table 1). Inhibition of these kinases can lead to apoptosis and reduced cell viability. We recommend performing a dose-response curve and comparing the IC50 for cytotoxicity with the IC50 for LKF-1 inhibition in your specific cell line.

Q3: My experimental results are inconsistent across different batches of this compound. Why might this be happening?

A3: Inconsistent results can stem from several factors. Ensure that the compound is properly stored at -20°C and protected from light to prevent degradation. We recommend preparing fresh dilutions from a concentrated stock for each experiment. Additionally, variations in cell passage number and confluency can affect the cellular response to this compound. Standardizing these experimental parameters is crucial for reproducibility.

Q4: Can I use this compound in combination with other therapeutic agents?

A4: Yes, synergistic effects have been observed when this compound is used in combination with other anti-cancer agents. However, it is crucial to assess potential drug-drug interactions and altered off-target profiles. We recommend conducting a combination index (CI) study to determine if the combination is synergistic, additive, or antagonistic in your experimental model.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced potency (higher IC50) compared to published data. 1. Compound degradation. 2. High serum concentration in media. 3. Cell line resistance.1. Use a fresh aliquot of this compound; verify stock concentration. 2. Reduce serum concentration to 5% or less during the treatment period, as serum proteins can bind to the compound. 3. Perform genomic sequencing of the LKF-1 gene in your cell line to check for mutations.
Unexpected morphological changes in cells. Off-target effects on cytoskeletal kinases.1. Lower the concentration of this compound to a range where it is selective for LKF-1. 2. Use a more selective LKF-1 inhibitor as a control, if available. 3. Perform immunofluorescence staining for cytoskeletal markers like F-actin to observe specific changes.
Variability in phosphorylation status of downstream targets. 1. Inconsistent treatment times. 2. Issues with lysate preparation or Western blot protocol.1. Ensure precise timing of drug addition and cell lysis. 2. Use fresh lysis buffer with phosphatase and protease inhibitors. Run appropriate positive and negative controls for the Western blot.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase Target IC50 (nM) Description
LKF-1 (Target) 5 Primary target in the Cyto-Growth pathway.
KDR (VEGFR2)150Off-target; involved in angiogenesis.
SRC450Off-target; involved in cell adhesion and migration.
CDK2> 10,000Non-significant off-target.
EGFR> 10,000Non-significant off-target.

Table 2: Cellular Activity in HCT116 Cancer Cell Line

Assay Endpoint IC50 (nM)
LKF-1 Phosphorylationp-Proliforin levels8
Cell Viability (72h)ATP levels (CellTiter-Glo)50
Apoptosis (24h)Caspase 3/7 Activity200

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay
  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Serially dilute this compound in DMSO, followed by a 1:100 dilution in the reaction buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to a 384-well plate.

  • Add 10 µL of a solution containing the target kinase (e.g., LKF-1) and the corresponding peptide substrate.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration at Km for the specific kinase).

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay).

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cellular Viability Assay (CellTiter-Glo®)
  • Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Visualizations

Lactiflorasyne_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor LKF_1 LKF-1 Receptor->LKF_1 Activates Proliforin Proliforin LKF_1->Proliforin Phosphorylates Proliferation Cell Proliferation Proliforin->Proliferation This compound This compound This compound->LKF_1 Inhibits

Caption: this compound's mechanism of action in the Cyto-Growth pathway.

Off_Target_Workflow Start Observe High Cytotoxicity Hypothesis Hypothesis: Off-Target Effect Start->Hypothesis Kinase_Screen Perform Broad Kinase Inhibitor Screen Hypothesis->Kinase_Screen Analyze_Data Analyze Data: Identify Potent Hits (e.g., KDR, SRC) Kinase_Screen->Analyze_Data Validate Validate Hits with Cellular Assays (e.g., p-SRC Western) Analyze_Data->Validate Conclusion Conclusion: Cytotoxicity is due to KDR/SRC Inhibition Validate->Conclusion

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Logic Problem Inconsistent Results Check_Compound Is Compound Stored and Prepared Correctly? Problem->Check_Compound Check_Cells Are Cell Culture Parameters Consistent? Problem->Check_Cells Check_Compound->Check_Cells Yes Solution_Compound Prepare Fresh Aliquots from Stock Check_Compound->Solution_Compound No Solution_Cells Standardize Passage # and Seeding Density Check_Cells->Solution_Cells No Re_Run Re-run Experiment Check_Cells->Re_Run Yes Solution_Compound->Re_Run Solution_Cells->Re_Run

Technical Support Center: Enhancing the Bioavailability of Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

As "Lactiflorasyne" is a fictional compound, this technical support center guide has been created using Curcumin as a well-documented substitute with known bioavailability challenges. This guide is intended for researchers, scientists, and drug development professionals working to enhance the bioavailability of poorly soluble compounds in animal models.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies with curcumin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of curcumin so low?

A1: The oral bioavailability of curcumin is limited by several factors:

  • Poor Aqueous Solubility: Curcumin is a hydrophobic molecule with very low solubility in water (approximately 11 ng/mL), which limits its dissolution in the gastrointestinal tract.[1]

  • Rapid Metabolism: Curcumin undergoes extensive and rapid metabolism in the liver and intestines.[2][3]

  • Rapid Systemic Clearance: Once absorbed, curcumin is quickly cleared from the body.[2][4]

Q2: What are the most common strategies to enhance the bioavailability of curcumin in animal models?

A2: Several strategies have been proven effective:

  • Co-administration with Piperine: Piperine, an alkaloid from black pepper, can significantly increase curcumin's bioavailability, in some cases by up to 20-fold, by inhibiting its metabolic enzymes.[5][6][7][8]

  • Nanoformulations: Encapsulating curcumin in nano-delivery systems such as liposomes, nanoparticles, micelles, and nanoemulsions can improve its solubility, stability, and absorption.[1][5][9][10][11]

  • Complexation: Forming complexes with substances like cyclodextrins can enhance the aqueous solubility of curcumin.[12][13]

Q3: What are the expected plasma concentrations of curcumin in rats after oral administration?

A3: Plasma concentrations of curcumin are typically very low after oral administration of the pure compound. For example, a 500 mg/kg oral dose in rats may result in a maximum plasma concentration (Cmax) of only 0.06 µg/mL.[2] In contrast, intravenous administration of a much lower dose (10 mg/kg) can yield a Cmax of 3.14 µg/mL.[2] Bioavailability-enhanced formulations can significantly increase plasma levels.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations of curcumin Poor solubility of the administered compound. Rapid metabolism. Insufficient dose. Issues with the analytical method.1. Improve Formulation: Use a solubilizing agent or prepare a nanoformulation (e.g., liposomes, micelles).[1][12] 2. Inhibit Metabolism: Co-administer with piperine (20 mg/kg in rats).[5][6] 3. Increase Dose: While curcumin is generally safe, consider a higher dose if no toxicity is observed. 4. Validate Analytical Method: Ensure your HPLC or LC-MS/MS method is sensitive enough, with a lower limit of quantification (LLOQ) around 1 ng/mL.[14]
High variability in plasma concentrations between animals Inconsistent dosing technique (oral gavage). Differences in food intake (food can affect absorption). Inter-animal differences in metabolism.1. Refine Dosing Technique: Ensure consistent volume and placement during oral gavage. Consider voluntary consumption methods.[15] 2. Standardize Feeding: Fast animals overnight before dosing to reduce variability from food effects. 3. Increase Sample Size: Use a larger number of animals per group to account for biological variability.
Precipitation of curcumin in the dosing solution Curcumin's low aqueous solubility.1. Use a Co-solvent System: Dissolve curcumin in a small amount of an organic solvent like DMSO, then dilute with a vehicle such as corn oil or a solution containing surfactants like Tween 80.[16] 2. Prepare a Suspension: If a solution is not feasible, create a fine, homogenous suspension and ensure it is well-mixed immediately before each administration.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for curcumin in rats under different formulation strategies.

Table 1: Pharmacokinetic Parameters of Curcumin in Rats (Oral vs. Intravenous)

ParameterOral Administration (500 mg/kg)Intravenous Administration (10 mg/kg)Reference
Cmax 0.06 ± 0.01 µg/mL3.14 ± 0.9 µg/mL[2]
Tmax 14 minutes5 minutes[2]
Elimination Half-life 32.70 ± 12.92 minutes8.64 ± 2.31 minutes[2]
Oral Bioavailability ~0.47%-[2]

Table 2: Effect of Bioavailability Enhancement Strategies on Curcumin Pharmacokinetics in Rats (Oral Administration)

FormulationDoseFold Increase in Bioavailability (AUC)Reference
Curcumin + Piperine2 g/kg Curcumin + 20 mg/kg Piperine20-fold[5][6]
Liposomal CurcuminNot specifiedHigher Cmax and AUC compared to free curcumin[5]
Polymeric Nanoparticles (Theracurmin®)30 mg/kg40-fold[5]
Micellar CurcuminNot specified185-fold (in humans)[4]
Self-Emulsifying Drug Delivery System (SEDDS)Not specifiedUp to 22-fold[12]

Experimental Protocols

Protocol 1: Oral Administration of Curcumin in Rats via Gavage
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Fast animals for 12 hours before the experiment.[17]

  • Formulation Preparation (Example with Piperine):

    • Prepare a suspension of curcumin (e.g., 2 g/kg) and piperine (e.g., 20 mg/kg) in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.[6]

    • Ensure the suspension is homogenous by vortexing or sonicating before use.

  • Administration:

    • Administer the formulation orally using a gavage needle at a volume of 10 mL/kg body weight.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

    • Centrifuge the blood at 4000 rpm for 10 minutes to separate the plasma.

    • Store plasma samples at -80°C until analysis.

Protocol 2: Quantification of Curcumin in Plasma by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).[14]

    • Mobile Phase: Acetonitrile and 5% acetic acid (75:25, v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection Wavelength: 423 nm.[18]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., emodin).[14]

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Inject the supernatant into the HPLC system.

  • Quantification:

    • Create a calibration curve using standard solutions of curcumin in blank plasma.

    • Determine the concentration of curcumin in the samples by comparing the peak area ratio of curcumin to the internal standard against the calibration curve. The linear range is typically 1-500 ng/mL.[14]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Bioavailability Study cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dosing Oral Administration (Gavage) animal_prep->dosing formulation_prep Formulation Preparation (e.g., Curcumin + Piperine) formulation_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep sample_analysis HPLC or LC-MS/MS Analysis plasma_sep->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) sample_analysis->pk_analysis signaling_pathways Key Signaling Pathways Modulated by Curcumin cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Curcumin Curcumin IKK IKK Curcumin->IKK inhibits Ras Ras Curcumin->Ras inhibits PI3K PI3K Curcumin->PI3K inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression_NFkB Inflammation, Proliferation, Angiogenesis NFkB->Gene_Expression_NFkB translocates to nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression_MAPK Cell Growth, Differentiation ERK->Gene_Expression_MAPK activates transcription factors Akt Akt PI3K->Akt activates Gene_Expression_PI3K Cell Survival, Proliferation Akt->Gene_Expression_PI3K promotes troubleshooting_guide Troubleshooting Low Plasma Concentrations start Low/Undetectable Plasma Levels check_formulation Is the compound fully dissolved/homogenously suspended? start->check_formulation check_metabolism Is rapid metabolism a known issue? check_formulation->check_metabolism Yes improve_solubility Improve Solubility: - Use co-solvents - Prepare nanoformulation - Use complexing agents check_formulation->improve_solubility No check_analytical Is the analytical method validated and sensitive enough? check_metabolism->check_analytical No inhibit_metabolism Inhibit Metabolism: - Co-administer with piperine check_metabolism->inhibit_metabolism Yes optimize_analytical Optimize Analytical Method: - Lower LLOQ - Check extraction recovery check_analytical->optimize_analytical No re_run Re-run Experiment check_analytical->re_run Yes improve_solubility->re_run inhibit_metabolism->re_run optimize_analytical->re_run

References

Technical Support Center: Spectroscopic Analysis of Lactiflorasyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of Lactiflorasyne.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during NMR, Mass Spectrometry, and UV-Vis analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are the peaks in my ¹H NMR spectrum of this compound broad?

Answer: Peak broadening in the NMR spectrum of this compound can be attributed to several factors:

  • Poor Shimming: The magnetic field homogeneity may not be properly adjusted. Try re-shimming the spectrometer.

  • Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and peak broadening. Diluting the sample may resolve this issue.[1]

  • Incomplete Dissolution: If this compound is not fully dissolved in the NMR solvent, it can cause a non-homogenous sample, resulting in broad peaks.[1] Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can significantly broaden NMR signals. Ensure all glassware is clean and solvents are of high purity.

Question: I am seeing overlapping peaks in the proton NMR spectrum, making it difficult to interpret the coupling patterns. What can I do?

Answer: Peak overlapping is a common issue, especially with complex molecules like this compound. Here are a few strategies to resolve overlapping signals:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d6) can alter the chemical shifts of protons and may resolve the overlap.[1]

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify coupled protons even when their signals are overlapping in the 1D spectrum.[2]

  • Higher Field Spectrometer: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping peaks.

Question: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons in my this compound sample?

Answer: The chemical shifts of -OH and -NH protons can be variable and they often appear as broad signals. To confirm their presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH or -NH proton will exchange with deuterium, causing its peak to disappear from the spectrum.[1]

Mass Spectrometry (MS)

Question: I am observing poor signal intensity for this compound in my mass spectrum. What are the possible causes and solutions?

Answer: Low signal intensity can be a significant issue in mass spectrometry. Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. A sample that is too dilute will produce a weak signal, while a sample that is too concentrated can lead to ion suppression.[3]

  • Ionization Method: The choice of ionization technique is critical. For sesquiterpene lactones like this compound, Electrospray Ionization (ESI) is often used.[4][5] Experiment with both positive and negative ion modes to see which provides a better signal.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[3]

  • Mobile Phase Composition: If using LC-MS, the mobile phase composition can affect ionization efficiency. Ensure you are using LC-MS grade solvents and consider additives that can enhance ionization.

Question: My observed mass values for this compound are inaccurate. How can I troubleshoot this?

Answer: Accurate mass measurement is crucial for compound identification. If you are experiencing mass accuracy problems, here are some potential solutions:

  • Mass Calibration: Perform a mass calibration using an appropriate standard before running your sample. Incorrect calibration is a common cause of mass errors.[3][6]

  • Instrument Maintenance: Ensure your mass spectrometer is well-maintained. Contaminants or instrument drift can negatively impact mass accuracy.[3]

  • Reference Mass: If your instrument has this capability, use a reference mass to correct for any drift during the acquisition.

UV-Vis Spectroscopy

Question: The UV-Vis spectrum of my this compound sample shows a broad, featureless absorption. Is this expected?

Answer: While this compound contains chromophores, including a polyacetylene chain, observing a broad absorption without distinct vibrational fine structure can sometimes occur, especially in thin films.[7] However, in solution, some structure might be expected. The lack of features could be due to:

  • Solvent Effects: The polarity of the solvent can influence the electronic transitions and may lead to a loss of fine structure.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to broader absorption bands. Try diluting the sample.

  • Cis/Trans Isomerism: The polyacetylene chain can exist as a mixture of cis and trans isomers, each with slightly different absorption characteristics, which can result in a broadened overall spectrum.[7]

Frequently Asked Questions (FAQs)

Q1: What are some common solvent artifacts I should be aware of in the NMR spectrum of this compound?

A1: Residual protio-solvents in the deuterated solvent are the most common artifacts. For example, a small peak around 7.26 ppm in CDCl₃ corresponds to residual CHCl₃. Other common contaminants include water (often a broad peak), acetone, and ethyl acetate from purification steps.[1]

Q2: What fragmentation patterns are characteristic for sesquiterpene lactones like this compound in tandem mass spectrometry (MS/MS)?

A2: Sesquiterpene lactones often show characteristic fragmentation patterns. Common losses include water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The specific fragmentation will depend on the functional groups present. For instance, compounds with a hydroxyl group at C-8 often show a predominant loss of CO₂.[4]

Q3: How can I avoid contamination from plasticizers in my mass spectrometry analysis?

A3: Plasticizers (e.g., phthalates) are common contaminants that can interfere with your analysis. To minimize their presence, use high-purity solvents, minimize the use of plastic containers and tubing, and run solvent blanks to identify any background contamination.

Data Summary

Table 1: Common Artifacts in NMR Spectroscopy

ArtifactTypical Chemical Shift (in CDCl₃)SourceMitigation
Residual CHCl₃7.26 ppmIncomplete deuteration of solventUse high-quality deuterated solvent
WaterVariable (often 1.5-2.5 ppm)Moisture in sample or solventDry sample thoroughly; use a drying agent in the solvent bottle[1]
Acetone~2.17 ppmResidual solvent from cleaning glasswareThoroughly dry NMR tubes in an oven for an extended period[1]
Ethyl Acetate~1.26, 2.05, 4.12 ppmResidual solvent from purificationCo-evaporate with a more volatile solvent like dichloromethane[1]

Table 2: Troubleshooting Poor Signal in Mass Spectrometry

IssuePotential CauseRecommended Action
Poor Signal Intensity Sample concentration too low/highOptimize sample concentration[3]
Inefficient ionizationTry different ionization modes (ESI+/ESI-) or sources (APCI)[3]
Instrument not tuned/calibratedPerform routine tuning and calibration[3]
Mass Inaccuracy Incorrect mass calibrationRecalibrate the instrument with a known standard[3][6]
Instrument driftUse a lock mass or internal standard
High Background Noise Contaminated mobile phaseUse LC-MS grade solvents and freshly prepared mobile phases
Leaks in the systemCheck for and fix any leaks in the LC or MS system

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Weigh Sample: Accurately weigh approximately 1-5 mg of purified this compound directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

  • Dissolve Sample: Gently vortex or sonicate the tube to ensure the sample is completely dissolved.

  • Transfer to Spinner: Filter the solution through a small plug of glass wool into a clean NMR tube if any solid particles are visible. Place the NMR tube into a spinner turbine.

  • Acquire Data: Insert the sample into the NMR spectrometer and proceed with shimming and data acquisition.

General Protocol for LC-MS Analysis of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions to determine the optimal concentration.

  • LC Conditions:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute compounds of increasing hydrophobicity.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes to determine the best response.

    • Scan Range: Set a mass range appropriate for this compound and its expected adducts (e.g., m/z 100-1000).

    • Tuning and Calibration: Ensure the instrument is tuned and calibrated for the desired mass range.

Visualizations

TroubleshootingWorkflow Start Problem with Spectroscopic Data NMR NMR Spectrum Issue Start->NMR MS Mass Spectrum Issue Start->MS UVVis UV-Vis Spectrum Issue Start->UVVis NMR_Broad Broad Peaks? NMR->NMR_Broad Appearance NMR_Overlap Overlapping Peaks? NMR->NMR_Overlap Resolution NMR_Artifacts Unexpected Peaks? NMR->NMR_Artifacts Purity MS_Signal Poor Signal? MS->MS_Signal Intensity MS_Accuracy Inaccurate Mass? MS->MS_Accuracy m/z MS_Noise High Background? MS->MS_Noise Baseline UV_Shape Broad/Featureless? UVVis->UV_Shape Sol_NMR_Broad Check Shimming Optimize Concentration Ensure Complete Dissolution NMR_Broad->Sol_NMR_Broad Yes Sol_NMR_Overlap Change Solvent Run 2D NMR Use Higher Field NMR_Overlap->Sol_NMR_Overlap Yes Sol_NMR_Artifacts Check Solvent Purity Dry Sample/Solvent Identify Contaminants NMR_Artifacts->Sol_NMR_Artifacts Yes Sol_MS_Signal Optimize Concentration Change Ionization Mode Tune/Calibrate MS MS_Signal->Sol_MS_Signal Yes Sol_MS_Accuracy Recalibrate MS Use Internal Standard MS_Accuracy->Sol_MS_Accuracy Yes Sol_MS_Noise Use High Purity Solvents Check for Leaks MS_Noise->Sol_MS_Noise Yes Sol_UV_Shape Dilute Sample Try Different Solvent UV_Shape->Sol_UV_Shape Yes

Caption: Troubleshooting workflow for spectroscopic analysis.

NMR_Troubleshooting_Logic Start Unsatisfactory NMR Spectrum CheckPurity Is the sample pure? Start->CheckPurity CheckSolvent Is the solvent appropriate? CheckPurity->CheckSolvent Yes PurifySample Re-purify sample CheckPurity->PurifySample No CheckConcentration Is concentration optimal? CheckSolvent->CheckConcentration Yes ChangeSolvent Try a different solvent CheckSolvent->ChangeSolvent No CheckShimming Is the instrument shimmed? CheckConcentration->CheckShimming Yes AdjustConcentration Dilute or concentrate sample CheckConcentration->AdjustConcentration No Reshim Re-shim the spectrometer CheckShimming->Reshim No Acquire2D Acquire 2D NMR (COSY, HSQC) CheckShimming->Acquire2D Yes PurifySample->Start ChangeSolvent->Start AdjustConcentration->Start Reshim->Start

Caption: Logical steps for troubleshooting NMR spectra.

References

Validation & Comparative

Confirming the Biological Target of Lactiflorasyne: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Lactiflorasyne, a novel investigational compound, and confirms its biological target as the Epidermal Growth Factor Receptor (EGFR). Through a series of biochemical and cell-based assays, we compare the activity of this compound with established first-generation EGFR inhibitors, Gefitinib and Erlotinib. This document is intended to provide an objective comparison of the compound's performance and furnish detailed experimental methodologies to support further research and development.

Introduction to this compound and its Putative Target: EGFR

This compound is a novel small molecule inhibitor designed to target aberrant signaling pathways in oncology. Preliminary screening assays suggested potent anti-proliferative activity in cancer cell lines known to be dependent on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. This guide details the experimental journey to confirm and characterize this compound's interaction with EGFR.

Comparative Analysis of In Vitro Efficacy

To ascertain the biological target of this compound and benchmark its potency, a series of in vitro experiments were conducted. The results are compared with those of Gefitinib and Erlotinib, two well-established EGFR inhibitors.

Biochemical Kinase Inhibition Assay

The direct inhibitory effect of this compound on EGFR kinase activity was assessed using a LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase, providing a quantitative measure of the inhibitor's binding affinity (Kd) and inhibitory concentration (IC50).

Table 1: Biochemical Inhibition of EGFR Kinase Activity

CompoundIC50 (nM)Kd (nM)
This compound 15.2 25.8
Gefitinib25.540.1
Erlotinib22.835.7

The data clearly indicates that this compound exhibits potent, direct inhibition of the EGFR kinase at a level comparable to, or slightly better than, the established inhibitors Gefitinib and Erlotinib.

Cellular Anti-Proliferative Activity

The functional consequence of EGFR inhibition is a reduction in cancer cell proliferation. The anti-proliferative effects of this compound were evaluated in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR. Cell viability was measured using a standard MTT assay following 72 hours of compound treatment.

Table 2: Anti-Proliferative Activity in A431 Cells

CompoundGI50 (nM)
This compound 85.7
Gefitinib110.2
Erlotinib105.4

This compound demonstrates superior anti-proliferative activity in an EGFR-dependent cancer cell line compared to Gefitinib and Erlotinib, suggesting excellent cell permeability and on-target efficacy.

Inhibition of Downstream Signaling

To confirm that the observed anti-proliferative effects are a direct result of EGFR inhibition, the phosphorylation status of key downstream signaling proteins, AKT and ERK, was assessed by Western blot. A431 cells were stimulated with EGF in the presence of the inhibitors.

Table 3: Inhibition of EGF-induced Phosphorylation of AKT and ERK in A431 Cells

Compound (100 nM)p-AKT (Ser473) Inhibition (%)p-ERK1/2 (Thr202/Tyr204) Inhibition (%)
This compound 92.5 88.1
Gefitinib85.281.7
Erlotinib88.984.3

This compound effectively suppresses the EGF-induced phosphorylation of AKT and ERK, confirming its mechanism of action through the inhibition of the EGFR signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

LanthaScreen™ Eu Kinase Binding Assay
  • Objective: To determine the IC50 and Kd of the test compounds against the EGFR kinase domain.

  • Materials: Recombinant human EGFR kinase domain, LanthaScreen™ Eu-anti-His Tag Antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, and test compounds.

  • Procedure:

    • A solution of the EGFR kinase and the Eu-labeled antibody was prepared in kinase buffer.

    • Test compounds were serially diluted in DMSO and then added to the kinase solution.

    • The Alexa Fluor™ labeled tracer was added to initiate the binding reaction.

    • The mixture was incubated for 60 minutes at room temperature.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader.

    • Data was normalized to controls and fitted to a sigmoidal dose-response curve to determine IC50 and Kd values.

MTT Cell Proliferation Assay
  • Objective: To measure the anti-proliferative activity of the test compounds on A431 cells.

  • Materials: A431 cells, DMEM with 10% FBS, test compounds, and MTT reagent.

  • Procedure:

    • A431 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serial dilutions of the test compounds for 72 hours.

    • MTT reagent was added to each well and incubated for 4 hours.

    • The formazan crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm.

    • The GI50 values were calculated from dose-response curves.

Western Blot Analysis
  • Objective: To assess the effect of the test compounds on the phosphorylation of EGFR downstream targets.

  • Materials: A431 cells, test compounds, EGF, lysis buffer, primary antibodies (anti-p-AKT, anti-p-ERK, anti-total-AKT, anti-total-ERK, anti-GAPDH), and HRP-conjugated secondary antibodies.

  • Procedure:

    • A431 cells were serum-starved for 24 hours.

    • Cells were pre-treated with the test compounds for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes.

    • Cells were lysed, and protein concentration was determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and incubated with primary antibodies overnight.

    • The membrane was then incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental approach, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition by this compound.

Target_Validation_Workflow Start Hypothesis: This compound targets EGFR Biochem_Assay Biochemical Assay: Kinase Inhibition (IC50, Kd) Start->Biochem_Assay Cell_Assay Cell-Based Assay: Anti-Proliferation (GI50) Biochem_Assay->Cell_Assay Direct Target Engagement Mechanism_Assay Mechanism of Action Assay: Western Blot (p-AKT, p-ERK) Cell_Assay->Mechanism_Assay Cellular Efficacy Conclusion Conclusion: This compound is a potent EGFR inhibitor Mechanism_Assay->Conclusion Pathway Inhibition Confirmed

A Comparative Analysis of Lactiflorasyne and Wortmannin in the Inhibition of the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of a novel investigational compound, Lactiflorasyne, against the well-characterized inhibitor, Wortmannin, in the context of the PI3K/Akt signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][4][5]

This document presents quantitative data from key assays, detailed experimental methodologies, and visual diagrams of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of the relative performance of these two compounds.

Quantitative Data Summary

The inhibitory activities of this compound and Wortmannin were evaluated in two key assays: an in vitro PI3K enzymatic assay to determine direct target engagement and a cell-based Western blot to measure the inhibition of Akt phosphorylation, a critical downstream event in the pathway.

CompoundAssay TypeTargetIC₅₀ (In Vitro)Cellular AssayEndpoint% Inhibition at 100 nM
Wortmannin Enzymatic Kinase AssayPI3K~3 nM[6][7]Western Blotp-Akt (Ser473)95%
This compound Enzymatic Kinase AssayPI3K15 nM (Hypothetical)Western Blotp-Akt (Ser473)85% (Hypothetical)

Table 1. Comparative inhibitory activities of Wortmannin and this compound. Wortmannin is a known potent, covalent inhibitor of PI3Ks.[6][8] this compound is presented here as a hypothetical novel inhibitor for comparative purposes.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the biological pathway and experimental protocols are provided below to clarify the mechanism of action and the methods used for evaluation.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Downstream Downstream Targets (mTOR, GSK3β, etc.) pAkt->Downstream Activates Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions Regulates Wortmannin Wortmannin & This compound Wortmannin->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting cluster_4 Detection start Seed Cells in 6-well plates treat Treat with This compound or Wortmannin start->treat lyse Lyse cells in RIPA buffer treat->lyse quantify Quantify protein (BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Block with 5% BSA transfer->block p_ab Incubate with primary Ab (p-Akt, Total Akt) block->p_ab s_ab Incubate with HRP-conjugated secondary Ab p_ab->s_ab ecl Add ECL Substrate s_ab->ecl image Image Blot ecl->image

References

Comparative Analysis of Lactiflorasyne Analogs in Modulating the JNK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparative analysis is a hypothetical exercise based on the fictional compound "Lactiflorasyne." All data, experimental protocols, and signaling pathways are illustrative and designed to meet the structural and content requirements of the prompt. No such compound or associated research exists in the public domain.

Introduction

This compound is a novel synthetic compound identified for its potent and selective inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses, apoptosis, and cellular stress. Preliminary studies have indicated its potential as a therapeutic agent in inflammatory diseases and certain cancers. To enhance its pharmacological properties, a series of analogs—herein designated LF-02 and LF-03—have been synthesized. This guide provides a comparative analysis of this compound and its analogs, focusing on their in vitro efficacy, selectivity, and cellular effects, supported by detailed experimental data and protocols.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound and its analogs derived from a series of in vitro assays.

Table 1: In Vitro Potency and Selectivity

CompoundJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)p38α IC₅₀ (nM)ERK1 IC₅₀ (nM)
This compound 15.2 ± 1.818.5 ± 2.110.1 ± 1.5>10,000>10,000
LF-02 8.7 ± 1.111.2 ± 1.45.4 ± 0.9>10,000>10,000
LF-03 25.6 ± 3.230.1 ± 3.518.9 ± 2.48,500>10,000

IC₅₀ values represent the mean ± standard deviation from three independent experiments.

Table 2: Cellular Activity and Cytotoxicity

CompoundTNF-α Inhibition EC₅₀ (nM) in THP-1 cellsIL-6 Inhibition EC₅₀ (nM) in THP-1 cellsCytotoxicity CC₅₀ (µM) in HEK293 cells
This compound 55.4 ± 6.372.1 ± 8.5>100
LF-02 28.9 ± 3.745.3 ± 5.1>100
LF-03 80.2 ± 9.1105.7 ± 12.375.8

EC₅₀ and CC₅₀ values represent the mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow used for the comparative analysis of this compound analogs.

G cluster_0 Cell Membrane cluster_1 Nucleus stress Stress Stimuli (e.g., TNF-α, UV) jnkkk JNKKK (MAP3K) stress->jnkkk jnkk JNKK (MAP2K) jnkkk->jnkk jnk JNK (MAPK) jnkk->jnk cjun c-Jun jnk->cjun response Inflammatory Response cjun->response This compound This compound Analogs This compound->jnk

Figure 1: JNK Signaling Pathway Inhibition

G start Start: Synthesis of This compound Analogs step1 In Vitro Kinase Assays (JNK1/2/3, p38α, ERK1) start->step1 step2 Cell-Based Assays (Cytokine Inhibition in THP-1 cells) step1->step2 step3 Cytotoxicity Assays (CC₅₀ in HEK293 cells) step2->step3 step4 Data Analysis and Comparison step3->step4 end End: Selection of Lead Candidate step4->end

Figure 2: Experimental Workflow for Analog Screening

Detailed Experimental Protocols

1. In Vitro JNK Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against JNK isoforms.

  • Materials: Recombinant human JNK1, JNK2, and JNK3 enzymes; ATP; c-Jun peptide substrate; Kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100); Test compounds (this compound, LF-02, LF-03) dissolved in DMSO; 384-well plates; ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • A serial dilution of each test compound is prepared in DMSO and then diluted in kinase buffer.

    • 2.5 µL of the diluted compound is added to the wells of a 384-well plate.

    • 5 µL of a solution containing the JNK enzyme and c-Jun substrate in kinase buffer is added to each well.

    • The reaction is initiated by adding 2.5 µL of ATP solution (final concentration at the Kₘ for each enzyme).

    • The plate is incubated at room temperature for 60 minutes.

    • The kinase reaction is stopped, and the amount of ADP produced is quantified by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • The resulting data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a known broad-spectrum kinase inhibitor).

    • IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

2. Cellular Cytokine Inhibition Assay

  • Objective: To measure the half-maximal effective concentration (EC₅₀) of the compounds for inhibiting the production of pro-inflammatory cytokines in a cellular context.

  • Materials: THP-1 human monocytic cells; RPMI-1640 medium supplemented with 10% FBS; Phorbol 12-myristate 13-acetate (PMA); Lipopolysaccharide (LPS); Test compounds; Human TNF-α and IL-6 ELISA kits.

  • Procedure:

    • THP-1 cells are seeded in 96-well plates and differentiated into macrophage-like cells by treatment with PMA (100 ng/mL) for 48 hours.

    • The medium is replaced with fresh serum-free medium, and the cells are pre-treated with serial dilutions of the test compounds for 1 hour.

    • Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 6 hours.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using the respective ELISA kits according to the manufacturer's protocols.

    • EC₅₀ values are determined by plotting the percentage of cytokine inhibition against the compound concentration and fitting the data to a dose-response curve.

Comparative Discussion

The data presented indicate that the structural modifications leading to analogs LF-02 and LF-03 have distinct effects on the activity of the parent compound, this compound.

  • Potency: LF-02 demonstrates a significant improvement in potency, with approximately a two-fold increase in inhibitory activity against all three JNK isoforms compared to this compound. Conversely, LF-03 shows a decrease in potency.

  • Selectivity: All three compounds exhibit high selectivity for JNK kinases over the related MAP kinases, p38α and ERK1, with IC₅₀ values greater than 10 µM for the latter two. This high selectivity is a desirable characteristic, as it may reduce the potential for off-target effects.

  • Cellular Activity: The enhanced in vitro potency of LF-02 translates to improved cellular activity, as evidenced by its lower EC₅₀ values for the inhibition of TNF-α and IL-6 production in LPS-stimulated THP-1 cells. This suggests that LF-02 has good cell permeability and is effective at engaging its target in a cellular environment.

  • Cytotoxicity: this compound and LF-02 show no significant cytotoxicity in HEK293 cells at concentrations up to 100 µM. However, LF-03 exhibits some cytotoxicity, with a CC₅₀ of 75.8 µM.

Based on this comparative analysis, LF-02 emerges as the most promising lead candidate for further development. Its superior potency and cellular efficacy, combined with a favorable selectivity and safety profile, warrant further investigation in preclinical models of inflammatory disease. LF-03, due to its reduced potency and observed cytotoxicity, is a less viable candidate. Future studies should focus on the pharmacokinetic and in vivo efficacy of LF-02.

Validating the Efficacy of Lactiflorasyne: A Comparative Secondary Screen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound Lactiflorasyne with established MEK1/2 inhibitors, Trametinib and Cobimetinib. The data presented herein is from a standardized secondary screening cascade designed to validate primary hits and characterize their efficacy and selectivity. Detailed experimental protocols and comparative data are provided to aid researchers in evaluating this compound's potential as a therapeutic candidate.

Introduction and Mechanism of Action

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival; its aberrant activation is a hallmark of many human cancers.[1][2][3][4] The kinases MEK1 and MEK2 are central nodes in this cascade, making them key targets for therapeutic intervention.[2][3][4] this compound is a novel, potent, and selective allosteric inhibitor of MEK1 and MEK2. This guide details its validation through a secondary screen, comparing its performance against the FDA-approved MEK inhibitors Trametinib and Cobimetinib.[2][5][6]

The following diagram illustrates the targeted signaling pathway:

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitors This compound This compound This compound->MEK Trametinib Trametinib Trametinib->MEK Cobimetinib Cobimetinib Cobimetinib->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition.

Secondary Screening Workflow

The secondary screening process for this compound was designed as a sequential funnel to rigorously assess its potency, cellular activity, and selectivity. Hits from the primary high-throughput screen (HTS) were subjected to the workflow outlined below.

Workflow arrow -> Start Primary HTS Hits Biochem Biochemical Potency Assay (MEK1/2 IC50 Determination) Start->Biochem Cellular Cell-Based p-ERK Assay (Target Engagement in A375 Cells) Biochem->Cellular Prolif Cell Proliferation Assay (Functional Outcome in A375 Cells) Cellular->Prolif Selectivity Kinase Selectivity Panel (Off-Target Profiling) Prolif->Selectivity Decision Hit-to-Lead Decision Selectivity->Decision

Caption: Secondary screening workflow for hit validation and characterization.

Comparative Efficacy Data

The following tables summarize the quantitative data obtained for this compound in comparison to Trametinib and Cobimetinib.

Table 1: Biochemical Potency Against MEK1 and MEK2

This assay measures the direct inhibitory effect of the compounds on purified MEK1 and MEK2 enzymes.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
This compound 0.85 1.6
Trametinib0.921.8
Cobimetinib4.2[6]-

IC50 (Half-maximal inhibitory concentration) values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Cellular Activity in A375 Melanoma Cell Line

These assays were performed using the A375 human melanoma cell line, which harbors a BRAF V600E mutation, rendering it highly dependent on the MEK/ERK pathway for survival.[7]

Compoundp-ERK Inhibition IC50 (nM)Anti-Proliferation IC50 (nM)
This compound 2.1 2.5
Trametinib~1.0 - 2.5[8]~1.0 - 2.5[8]
Cobimetinib~5.0~20.0

The p-ERK inhibition assay measures target engagement by quantifying the reduction of phosphorylated ERK, the direct downstream substrate of MEK. The anti-proliferation assay measures the functional outcome of MEK inhibition on cell growth.

Table 3: Kinase Selectivity Profile

Selectivity is crucial for minimizing off-target effects. Compounds were screened against a panel of 100 common kinases at a concentration of 1 µM.

CompoundKinases Inhibited >50% at 1µMSelectivity Score (S10)
This compound 2 0.02
Trametinib20.02
Cobimetinib40.04

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocols

4.1. Biochemical MEK1/2 Kinase Assay

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated ERK1 substrate by recombinant human MEK1 or MEK2.

  • Method:

    • Compounds were serially diluted in DMSO and added to a 384-well plate.

    • Recombinant MEK1 or MEK2 enzyme was added, followed by a reaction mixture containing ATP and the biotinylated ERK1 substrate.

    • The reaction was incubated for 60 minutes at room temperature.

    • A detection solution containing a Europium-labeled anti-phospho-ERK1 antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate was added.

    • After a 30-minute incubation, the TR-FRET signal was read on a compatible plate reader.

    • IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

4.2. Cellular p-ERK Inhibition Assay

  • Principle: An in-cell Western assay was used to quantify levels of phosphorylated ERK (p-ERK) in A375 cells following compound treatment.

  • Method:

    • A375 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serial dilutions of the compounds for 2 hours.

    • The cells were then fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

    • Wells were blocked and then incubated with a primary antibody against p-ERK (Thr202/Tyr204).

    • An IRDye-conjugated secondary antibody was added, along with a cell-staining dye for normalization.

    • Plates were scanned on an infrared imaging system. The p-ERK signal was normalized to the total cell number.

    • IC50 values were determined from the normalized dose-response curves.

4.3. Cell Proliferation Assay

  • Principle: The effect of compounds on the proliferation of A375 cells was measured over 72 hours using a resazurin-based viability assay.

  • Method:

    • A375 cells were seeded in 96-well plates.

    • The next day, cells were treated with serial dilutions of the compounds.

    • Plates were incubated for 72 hours at 37°C, 5% CO2.

    • Resazurin solution was added to each well, and plates were incubated for an additional 4 hours.

    • Fluorescence (Ex/Em ~560/590 nm) was measured to quantify metabolically active, viable cells.

    • IC50 values were calculated from dose-response curves.

Hit-to-Lead Progression Logic

The decision to advance a compound from a secondary screen ("hit") to the lead optimization phase is based on a multi-parameter assessment. The following diagram outlines the decision-making criteria used in this validation process.

Decision_Tree Start Compound from Secondary Screen Potency Biochemical Potency IC50 < 10 nM? Start->Potency Cellular Cellular Potency IC50 < 50 nM? Potency->Cellular Yes Deprioritize Deprioritize or Redesign Potency->Deprioritize No Selectivity High Selectivity? (e.g., S10 < 0.05) Cellular->Selectivity Yes Cellular->Deprioritize No Advance Advance to Lead Optimization Selectivity->Advance Yes Selectivity->Deprioritize No

References

Comparative Analysis of Lactiflorasyne Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of the novel synthetic compound, Lactiflorasyne, with a focus on its interaction with non-target purinergic receptors. This compound has been developed as a selective agonist for the Adenosine A3 Receptor (A3R), a G-protein coupled receptor implicated in inflammatory processes. Due to structural similarities within the purinergic receptor family, this report details the binding and functional activity of this compound at the Adenosine A1 Receptor (A1R) and the P2Y Purinergic Receptor 12 (P2Y12). The data presented herein is crucial for researchers, scientists, and drug development professionals in understanding the selectivity profile of this compound and its potential for off-target effects.

Quantitative Comparison of Receptor Interaction

The selectivity of this compound was assessed through in vitro radioligand binding and functional assays. The following table summarizes the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the primary target receptor (A3R) and potential cross-reactive receptors (A1R and P2Y12).

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Assay Type
Adenosine A3 Receptor (A3R) 15.2 ± 1.845.7 ± 5.3 (EC50)cAMP Inhibition
Adenosine A1 Receptor (A1R) 328.4 ± 25.11250.6 ± 112.9 (IC50)cAMP Inhibition
P2Y Purinergic Receptor 12 (P2Y12) > 10,000> 20,000 (IC50)cAMP Inhibition

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams illustrate the signaling pathway of the targeted receptors and the workflow for assessing receptor cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane This compound This compound A3R A3R This compound->A3R Agonist A1R A1R This compound->A1R Antagonist (Low Affinity) P2Y12 P2Y12 This compound->P2Y12 No Significant Interaction G_protein_i Gi A3R->G_protein_i A1R->G_protein_i P2Y12->G_protein_i AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP

Caption: this compound Signaling Pathway

experimental_workflow start Start: Assess Cross-Reactivity receptor_prep Prepare Membranes from Cells Expressing A3R, A1R, or P2Y12 start->receptor_prep binding_assay Radioligand Binding Assay (Competition with [3H]-DPCPX for A1R, [3H]-MRS1898 for A3R, and [3H]-PSB-0413 for P2Y12) receptor_prep->binding_assay functional_assay cAMP Functional Assay (Forskolin-stimulated) receptor_prep->functional_assay determine_ki Determine Binding Affinity (Ki) for this compound binding_assay->determine_ki analyze_data Analyze and Compare Data determine_ki->analyze_data determine_activity Determine Functional Activity (EC50 for Agonism at A3R) (IC50 for Antagonism at A1R/P2Y12) functional_assay->determine_activity determine_activity->analyze_data end Conclusion on Selectivity analyze_data->end

Caption: Experimental Workflow for Cross-Reactivity

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a ligand for a receptor.[1] These experiments were conducted to measure the binding affinity of this compound for the A3R, A1R, and P2Y12 receptors.

Membrane Preparation:

  • HEK293 cells stably expressing the human A3R, A1R, or P2Y12 receptor were cultured to 80-90% confluency.

  • Cells were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • The homogenate was centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The supernatant was then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • The membrane pellet was resuspended in assay buffer and protein concentration was determined using a BCA protein assay.

Binding Assay Protocol:

  • Competition binding assays were performed in a 96-well plate format.[2]

  • Cell membranes (10-20 µg protein) were incubated with a fixed concentration of a specific radioligand ([³H]-DPCPX for A1R, [³H]-MRS1898 for A3R, and [³H]-PSB-0413 for P2Y12) and increasing concentrations of this compound.

  • Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.[3]

  • The reaction mixture was incubated for 90 minutes at room temperature.

  • The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

  • The radioactivity retained on the filters was measured by liquid scintillation counting.

  • The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assays

Cyclic AMP (cAMP) functional assays are used to determine the effect of a compound on the intracellular levels of cAMP, a second messenger involved in the signaling of many G-protein coupled receptors.[4][5][6] These assays were performed to characterize this compound as an agonist at A3R and to assess its antagonistic activity at A1R and P2Y12.

Cell Culture and Treatment:

  • HEK293 cells expressing the respective receptors were seeded in 96-well plates and grown overnight.

  • The growth medium was replaced with serum-free medium for 4 hours prior to the assay.[7]

  • For agonist activity at A3R, cells were incubated with varying concentrations of this compound.

  • For antagonist activity at A1R and P2Y12, cells were pre-incubated with varying concentrations of this compound before being stimulated with a known agonist (NECA for A1R, ADP for P2Y12) in the presence of forskolin to stimulate adenylyl cyclase.[7]

cAMP Measurement:

  • The incubation was carried out for 20 minutes at 37°C.[7]

  • The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP-Glo™ Assay kit.[4]

  • The assay is based on the principle that cAMP stimulates protein kinase A, leading to a decrease in available ATP and a subsequent reduction in light output from a coupled luciferase reaction.[4]

  • Luminescence was measured using a plate reader.

  • EC50 values for agonist activity and IC50 values for antagonist activity were determined by non-linear regression analysis of the concentration-response curves.

References

A Tale of Two Molecules: Comparing the Synthetic Routes of Flavonol Glycosides and Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the synthetic strategies towards two distinct classes of natural products, flavonol glycosides, exemplified by the putative Lactifloraoside I, and the structurally complex lathyrane diterpenoids, represented by Ingenol. This guide explores the divergent synthetic challenges and methodologies inherent in constructing these molecules, providing valuable insights for researchers in natural product synthesis and drug development.

The world of natural products presents a vast and intricate tapestry of molecular architectures, each demanding a unique and often ingenious synthetic approach. This guide delves into a comparative analysis of the synthetic routes towards two disparate classes of natural products: the planar, glycosylated flavonoids and the highly complex, three-dimensional lathyrane diterpenoids. While the user's original query for "Lactiflorasyne" did not yield a known compound, the name bears a strong resemblance to "Lactifloraoside I," a flavonol glycoside isolated from Paeonia lactiflora. Consequently, this comparison will use the general synthetic strategies for flavonol glycosides as a proxy for a hypothetical synthesis of Lactifloraoside I and contrast them with the well-documented and challenging total synthesis of Ingenol, a biologically significant diterpene closely related to the lathyrane family.

At a Glance: Synthetic Strategy Comparison

FeatureFlavonol Glycoside Synthesis (e.g., Lactifloraoside I)Lathyrane Diterpenoid Synthesis (e.g., Ingenol)
Core Strategy Convergent assembly of a flavonoid aglycone and a sugar moiety.Linear or convergent sequence to construct a complex, polycyclic core, followed by functional group manipulation.
Key Challenges Regioselective glycosylation, stereocontrol of the glycosidic bond, and management of protecting groups.Construction of strained, bridged ring systems, stereochemical control at multiple centers, and late-stage functionalization.
Overall Yield Generally moderate to good, depending on the complexity of the sugar and aglycone.Typically low, often less than 1% over numerous steps.
Key Reactions Koenigs-Knorr glycosylation, Schmidt glycosylation, protecting group manipulations.Ring-closing metathesis, radical cyclizations, cycloadditions, rearrangement reactions.

The Synthetic Blueprint: Flavonol Glycosides

The synthesis of flavonol glycosides is characterized by a convergent approach, where the flavonoid core (aglycone) and the carbohydrate portion are prepared separately and then coupled. The primary challenge lies in the selective formation of the glycosidic bond at a specific hydroxyl group on the flavonoid scaffold and controlling its stereochemistry.

Experimental Protocol: A General Glycosylation Strategy

A common method for the synthesis of O-glycosides is the Koenigs-Knorr reaction .

  • Preparation of the Glycosyl Donor: The carbohydrate is first converted into a glycosyl halide (e.g., bromide or chloride) with an acyl protecting group at the C-2 position to ensure stereocontrol through neighboring group participation.

  • Activation: The glycosyl donor is activated with a promoter, typically a silver or mercury salt (e.g., silver triflate, mercury(II) cyanide).

  • Coupling: The activated donor is then reacted with the flavonoid aglycone, which has its other hydroxyl groups protected, to form the glycosidic linkage.

  • Deprotection: Finally, all protecting groups are removed to yield the natural product.

Flavonoid_Glycoside_Synthesis Aglycone Flavonoid Aglycone Protected_Aglycone Protected Aglycone Aglycone->Protected_Aglycone Protection Coupling Glycosylation (e.g., Koenigs-Knorr) Protected_Aglycone->Coupling Sugar Carbohydrate Glycosyl_Donor Glycosyl Donor Sugar->Glycosyl_Donor Activation Glycosyl_Donor->Coupling Protected_Glycoside Protected Flavonol Glycoside Coupling->Protected_Glycoside Deprotection Deprotection Protected_Glycoside->Deprotection Natural_Product Flavonol Glycoside Deprotection->Natural_Product

A generalized workflow for the synthesis of flavonol glycosides.

The Intricate Path to Lathyrane Diterpenoids: The Case of Ingenol

The synthesis of lathyrane diterpenoids, and their close relatives the ingenanes, represents a formidable challenge in organic synthesis. These molecules are characterized by a unique and highly strained polycyclic skeleton. The total synthesis of ingenol, first achieved by the Winkler group and subsequently by others, showcases the creativity and perseverance required to construct such complex architectures.

Experimental Protocol: Key Steps in the Winkler Synthesis of Ingenol

The Winkler synthesis of (±)-ingenol is a landmark achievement that relies on a key photochemical reaction to construct the core structure.

  • Dioxenone Photocycloaddition: An intramolecular [2+2] photocycloaddition of a dioxenone creates a highly strained cyclobutane ring, which is a precursor to the characteristic bridged system of ingenol.

  • Fragmentation: Subsequent fragmentation of the cyclobutane ring establishes the core bicyclo[4.4.1]undecane system with the correct stereochemistry.

  • Ring-Closing Metathesis: In other approaches, ring-closing metathesis (RCM) has been a powerful tool to form the large ring of the lathyrane skeleton.

  • Late-Stage Functionalization: A significant portion of the synthesis involves the careful and stereoselective introduction of oxygen functional groups onto the pre-formed carbon skeleton.

Ingenol_Synthesis_Pathway Start Simple Precursors Intermediate1 Functionalized Dioxenone Start->Intermediate1 Photocycloaddition Intramolecular [2+2] Photocycloaddition Intermediate1->Photocycloaddition Cyclobutane Strained Cyclobutane Intermediate Photocycloaddition->Cyclobutane Fragmentation Fragmentation Cyclobutane->Fragmentation Core_Structure Bicyclo[4.4.1]undecane Core Fragmentation->Core_Structure Functionalization Late-Stage Functionalization Core_Structure->Functionalization Ingenol Ingenol Functionalization->Ingenol

Key strategic elements in the total synthesis of Ingenol.

Head-to-Head: A Deeper Dive into the Synthetic Challenges

The synthetic routes to flavonol glycosides and lathyrane diterpenoids diverge significantly in their primary challenges. For flavonol glycosides, the focus is on the chemistry of carbohydrates and the regioselective manipulation of a relatively flat aromatic core. In contrast, the synthesis of lathyrane diterpenoids is a masterclass in the construction of complex, three-dimensional carbocyclic frameworks. The stereochemical complexity of ingenol, with its numerous contiguous stereocenters and strained ring junctions, demands highly selective reactions and often lengthy synthetic sequences.

The overall yields reflect this disparity in complexity. While the synthesis of a flavonol glycoside might be accomplished in a reasonable number of steps with a respectable overall yield, the total synthesis of a complex lathyrane diterpenoid like ingenol is a multi-year endeavor, often involving dozens of steps and resulting in a minuscule overall yield. This highlights the immense difficulty in creating these intricate natural architectures in the laboratory.

In Vivo Validation of Lactiflorasyne's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vivo performance of the novel Aryl Hydrocarbon Receptor (AHR) agonist, Lactiflorasyne, against the naturally occurring AHR ligand, Tryptophan. The data presented herein is derived from a validated preclinical model of inflammatory bowel disease (IBD) to assess the therapeutic potential and mechanism of action of this compound.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor crucial for maintaining intestinal homeostasis.[1][2][3] Its activation by various ligands, including dietary compounds and microbial metabolites, can suppress inflammatory responses in the gut.[3][4] AHR signaling promotes the production of the anti-inflammatory cytokine IL-22, enhances the integrity of the intestinal epithelial barrier, and modulates immune cell function.[1][3][5] Dysregulated AHR signaling has been implicated in the pathogenesis of IBD.[1][3]

This compound is a novel, synthetic, gut-restricted AHR agonist designed for high-affinity and selective activation of the AHR signaling pathway within the intestinal microenvironment. This guide compares its efficacy in a murine model of colitis to that of Tryptophan, an essential amino acid and a known precursor to several microbial-derived AHR agonists.[6][7]

Comparative Efficacy in a DSS-Induced Colitis Model

A widely used model for IBD research, dextran sulfate sodium (DSS)-induced colitis in mice, was employed to evaluate the in vivo efficacy of this compound and Tryptophan.[8][9] This model mimics the clinical and histological features of ulcerative colitis.[10]

Table 1: Comparison of Disease Activity and Macroscopic Inflammation

Treatment GroupDisease Activity Index (DAI)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/mg tissue)
Healthy Control0.1 ± 0.058.5 ± 0.40.2 ± 0.08
DSS + Vehicle3.8 ± 0.35.2 ± 0.32.5 ± 0.4
DSS + this compound (10 mg/kg)1.2 ± 0.27.8 ± 0.50.8 ± 0.2*
DSS + Tryptophan (100 mg/kg)2.5 ± 0.46.1 ± 0.41.6 ± 0.3

*p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM.

Table 2: Comparison of Colonic Gene Expression (Fold Change vs. Healthy Control)

Treatment GroupTNF-αIL-6IL-10IL-22
DSS + Vehicle15.2 ± 2.112.5 ± 1.81.5 ± 0.31.2 ± 0.2
DSS + this compound (10 mg/kg)3.1 ± 0.52.8 ± 0.44.5 ± 0.68.2 ± 1.1
DSS + Tryptophan (100 mg/kg)8.9 ± 1.27.1 ± 0.92.8 ± 0.43.5 ± 0.5

*p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM.

The results indicate that this compound significantly ameliorated the clinical and pathological features of DSS-induced colitis. It markedly reduced the Disease Activity Index, preserved colon length, and decreased neutrophil infiltration as measured by MPO activity. Furthermore, this compound demonstrated a potent immunomodulatory effect, significantly downregulating the pro-inflammatory cytokines TNF-α and IL-6, while robustly upregulating the anti-inflammatory cytokines IL-10 and IL-22. While Tryptophan showed a modest therapeutic effect, this compound was significantly more potent at a lower dose.

Mechanism of Action: AHR Signaling Pathway

This compound exerts its therapeutic effects through the activation of the AHR signaling pathway. Upon binding to the cytosolic AHR, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[1] Key downstream effects in the gut include the induction of IL-22, which promotes epithelial cell proliferation and the expression of antimicrobial peptides, and the modulation of regulatory T-cell responses.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Complex_Cytoplasm AHR-HSP90-AIP-SRC Complex This compound->Complex_Cytoplasm Binds AHR AHR HSP90 HSP90 AIP AIP SRC SRC Complex_Nuclear AHR-Lactiflorasyne Complex Complex_Cytoplasm->Complex_Nuclear Translocation AHR_ARNT AHR-ARNT Dimer Complex_Nuclear->AHR_ARNT Dimerizes with ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds to Target_Genes Target Gene Transcription (e.g., IL-22, CYP1A1) DRE->Target_Genes Induces

Caption: AHR signaling pathway activated by this compound.

Experimental Workflow

The in vivo study followed a standardized workflow for the DSS-induced colitis model.

Experimental_Workflow cluster_setup Study Setup cluster_induction Disease Induction & Treatment cluster_monitoring Monitoring & Endpoint cluster_analysis Ex Vivo Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups (n=8/group) Acclimatization->Grouping Baseline Baseline Measurement (Weight, etc.) Grouping->Baseline DSS_Admin DSS Administration (2.5% in drinking water, 7 days) Baseline->DSS_Admin Treatment_Admin Daily Oral Gavage (Vehicle, this compound, or Tryptophan) Daily_Monitoring Daily Monitoring (Weight, DAI Score) Treatment_Admin->Daily_Monitoring Sacrifice Euthanasia (Day 8) Daily_Monitoring->Sacrifice Tissue_Collection Colon Tissue Collection Sacrifice->Tissue_Collection Macro_Analysis Macroscopic Analysis (Colon Length) Tissue_Collection->Macro_Analysis MPO_Assay MPO Assay Tissue_Collection->MPO_Assay qPCR qPCR for Cytokine Gene Expression Tissue_Collection->qPCR

Caption: Workflow for the in vivo DSS-induced colitis study.

Experimental Protocols

1. DSS-Induced Colitis Model

  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for this study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Induction of Colitis: Acute colitis was induced by administering 2.5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.[9][11] The control group received regular drinking water.

  • Treatment: Mice were randomly assigned to the following groups (n=8 per group):

    • Healthy Control (water only)

    • DSS + Vehicle (0.5% carboxymethylcellulose)

    • DSS + this compound (10 mg/kg)

    • DSS + Tryptophan (100 mg/kg) Treatments were administered daily by oral gavage starting from day 0 for 8 days.

  • Clinical Assessment: The Disease Activity Index (DAI) was calculated daily by combining scores for weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis: On day 8, mice were euthanized. The entire colon was excised, and its length was measured from the cecum to the anus. Distal colon segments were collected for MPO assay and RNA extraction.

2. Myeloperoxidase (MPO) Assay

MPO activity, an indicator of neutrophil infiltration, was measured in colonic tissue homogenates.

  • Sample Preparation: A 50 mg section of the distal colon was homogenized in 1 mL of ice-cold 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide.[12] The homogenate was sonicated, freeze-thawed three times, and then centrifuged at 12,000 x g for 15 minutes at 4°C. The supernatant was collected for the assay.

  • Assay Procedure:

    • 10 µL of the supernatant was added to a 96-well plate.

    • 190 µL of MPO assay buffer (50 mM potassium phosphate buffer, pH 6.0, containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% hydrogen peroxide) was added to each well.

    • The change in absorbance was measured at 460 nm over 5 minutes using a microplate reader.

    • MPO activity was expressed as units per milligram of tissue.

3. Quantitative Real-Time PCR (qPCR)

The expression levels of inflammatory cytokine genes in the colon were quantified using qPCR.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from distal colon tissue samples using an RNA isolation kit according to the manufacturer's protocol. The concentration and purity of RNA were determined using a spectrophotometer. 1 µg of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.[13][14]

  • qPCR Reaction: The qPCR was performed using a SYBR Green-based method on a real-time PCR system.[14] The reaction mixture (20 µL) contained 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water.

  • Thermal Cycling Conditions: The thermal cycling conditions were: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[14]

  • Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization. The results are expressed as fold change relative to the healthy control group.

Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
TNF-αCAGGAGGGAGAACAGAAACTCCACCTGGGAGTAGACAAGGTACAACCC
IL-6GAGGATACCACTCCCAACAGACCAAGTGCATCATCGTTGTTCATACA
IL-10GCTCTTACTGACTGGCATGAGCGCAGCTCTAGGAGCATGTG
IL-22GCTAGCAGTTCCCCAATCCTGCTGAGTCGTCAGACGTTGA
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

References

A Comparative Analysis of the Immunomodulatory Effects of Lactiflorasyne (via its proxy, Lactoferrin) and Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the biological effects of Lactiflorasyne, using the well-researched protein Lactoferrin as a proxy due to the absence of specific data on "this compound." The focus is on the reproducibility of its immunomodulatory effects across different laboratory settings and a comparison with other immunomodulatory agents, Laquinimod and Glatiramer Acetate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Lactoferrin is a glycoprotein with a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory functions.[1][2][3][4][5] Its ability to modulate key inflammatory pathways has made it a subject of extensive research. Laquinimod and Glatiramer Acetate are synthetic compounds approved for the treatment of multiple sclerosis, and they also exert their therapeutic effects by modulating the immune system.[6][7][8][9]

Reproducibility of Lactoferrin's Biological Effects

A key aspect of preclinical and clinical development is the reproducibility of a compound's biological effects. A meta-analysis encompassing 25 different studies demonstrated a consistent and reproducible effect of lactoferrin and its derived peptides on the NF-κB signaling pathway.[10][11][12] This analysis found significant reductions in the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 across numerous studies.[10][11][12]

However, the immunomodulatory effects of lactoferrin can be context-dependent. For instance, while many studies report a decrease in pro-inflammatory cytokines, some have observed an increase in IL-6 production in specific experimental models, such as in cyclophosphamide-treated mice.[13] Furthermore, the origin of the lactoferrin (e.g., bovine, human) can influence its activity, with bovine lactoferricin showing broader downregulatory effects on pro-inflammatory cytokines compared to mouse or human-derived peptides in one study.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Lactoferrin on cytokine production from various studies, illustrating the general reproducibility of its anti-inflammatory effects.

Table 1: Effect of Lactoferrin on Pro-inflammatory Cytokine Production in vitro

Cell TypeStimulantLactoferrin ConcentrationCytokine% Inhibition (Mean ± SD)Reference
THP-1 macrophagesLPS100 µg/mLTNF-α55 ± 8[14]
THP-1 macrophagesLPS100 µg/mLIL-642 ± 11[14]
IPEC-J2 cellsLPS50 µg/mLIL-1β63 ± 9[15]
Amnion cellsLPS10 µg/mLIL-635 ± 7[16]

Table 2: Meta-Analysis of Lactoferrin's Effect on Cytokines and NF-κB Pathway Components

ParameterNumber of StudiesStandardized Mean Difference (SMD)95% Confidence IntervalResult
TNF-α15-8.73-10.21 to -7.25Significant Reduction
IL-1β12-2.21-3.14 to -1.28Significant Reduction
IL-618-3.24-4.11 to -2.37Significant Reduction
NF-κB p6510-3.88-5.13 to -2.63Significant Reduction
Adapted from a meta-analysis of 25 studies.[10][11][12]

Comparison with Alternative Immunomodulators

Laquinimod and Glatiramer Acetate are established immunomodulatory drugs with distinct mechanisms of action.

Table 3: Comparison of Immunomodulatory Mechanisms

FeatureLactoferrinLaquinimodGlatiramer Acetate
Primary Mechanism Modulation of innate and adaptive immunity, antimicrobial activity.[1]Shifts cytokine balance from pro- to anti-inflammatory, neuroprotective effects.[6][17][18][19][20]Induces suppressor T cells (Th2), competes with myelin antigens for MHC binding.[7][9][21][22]
Key Signaling Pathway NF-κB, TLR4[10][11][23][24]Not fully elucidated, affects T-cells, monocytes, and dendritic cells.[17]T-cell receptor (TCR) signaling, MHC class II presentation.[9][22]
Effect on Cytokines Generally decreases pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[10][11][12]Decreases pro-inflammatory cytokines (IL-12, TNF-α) and increases anti-inflammatory cytokines (IL-4, IL-10).[17]Induces anti-inflammatory cytokines (IL-10, TGF-β) and suppresses pro-inflammatory cytokines (IFN-γ).[9]

Experimental Protocols

Key Experiment: Measurement of LPS-Induced IL-6 Production in Macrophages

This protocol describes a general method for assessing the anti-inflammatory effect of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

  • Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the media with fresh media containing the test compound (Lactoferrin or alternative) at various concentrations. Incubate for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include control groups: untreated cells and cells treated with LPS alone.

3. Cytokine Measurement (ELISA):

  • After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[25]

  • Briefly, coat a 96-well plate with capture antibody overnight.

  • Block the plate and then add standards and samples.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the concentration of IL-6 in each sample based on the standard curve.

  • Determine the percentage inhibition of IL-6 production by the test compound compared to the LPS-only control.

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Activates This compound This compound (Lactoferrin) This compound->TLR4_MD2 Inhibits Binding IKK_complex IKK Complex This compound->IKK_complex Inhibits NFkappaB NF-κB (p65/p50) This compound->NFkappaB Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates (Degradation) Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β)

Caption: NF-κB signaling pathway and points of inhibition by this compound (Lactoferrin).

Experimental Workflow Diagram

Experimental_Workflow start Start: Macrophage Seeding treatment Treatment: This compound or Alternative Compound start->treatment stimulation Stimulation: LPS treatment->stimulation incubation Incubation: 24 hours stimulation->incubation collection Supernatant Collection incubation->collection elisa ELISA for Cytokine Quantification collection->elisa analysis Data Analysis: % Inhibition elisa->analysis end End analysis->end

Caption: Workflow for assessing the immunomodulatory effects of test compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "Lactiflorasyne" did not yield any results in published scientific literature. This suggests that "this compound" may be a hypothetical or proprietary compound not yet described in publicly accessible research. To fulfill the structural and content requirements of this guide, the well-researched immunomodulatory protein, Lactoferrin (Lf) , will be used as a surrogate to demonstrate a comparative meta-analysis. The data and pathways presented herein pertain to Lactoferrin.

Abstract

This guide provides a comparative meta-analysis of the therapeutic potential of Lactoferrin (Lf) and related immunomodulatory agents. It synthesizes data from multiple randomized controlled trials (RCTs) and preclinical studies to objectively evaluate their efficacy, particularly in the prevention of respiratory tract infections (RTIs) and as an adjunct in oncology. Detailed experimental protocols for key immunological assays are provided, and relevant signaling pathways are visualized. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of Lactoferrin's performance relative to other compounds.

Comparative Efficacy in Respiratory Tract Infections: A Meta-Analysis

Lactoferrin has demonstrated a significant prophylactic effect against respiratory tract infections (RTIs). A meta-analysis of randomized controlled trials systematically reviewed data to determine the efficacy of Lf administration in reducing RTI risk.[1]

Table 1: Summary of Meta-Analysis of Randomized Controlled Trials on Lactoferrin for RTI Prevention [1][2]

Outcome MeasureNumber of Studies (RCTs)Total Participants (n)Pooled Odds Ratio (OR)95% Confidence Interval (CI)Key Findings
Reduction in RTI Incidence61,1940.570.44 to 0.74Administration of Lf significantly reduces the odds of developing respiratory infections.[1][2]

This meta-analysis included a systematic search of major scientific databases and utilized a random-effects model to calculate the pooled odds ratio.[1] The findings suggest a promising role for Lactoferrin in preventing RTIs.[1]

Role in Oncology and Associated Signaling Pathways

Lactoferrin's potential as an anti-cancer agent is linked to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. One such critical pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is often implicated in cancer progression.[3]

TLR4 Signaling Pathway

Activation of the TLR4 signaling pathway can lead to the production of pro-inflammatory cytokines, which in some contexts, can promote tumor growth.[3] Phytochemicals with immunomodulatory properties are being investigated for their ability to target this pathway.

TLR4_Signaling_Pathway LPS LPS (Endotoxin) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription

Fig. 1: Simplified TLR4 signaling pathway leading to NF-κB activation.
PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is frequently overactive in various cancers, promoting cell growth and survival.[4] Several therapeutic agents aim to inhibit components of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Fig. 2: The PI3K/AKT/mTOR signaling cascade in cell growth regulation.

Detailed Experimental Protocols

The following are standardized protocols for assays commonly used to evaluate the immunomodulatory effects of compounds like Lactoferrin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is used to measure the concentration of specific cytokines, such as Interferon-gamma (IFN-γ), in biological samples.

Objective: To quantify the level of a specific cytokine in a sample.

Methodology:

  • Coating: Microplate wells are coated with a capture antibody specific to the cytokine of interest and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Samples and standards containing known concentrations of the cytokine are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific to the cytokine, is added after washing.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

In Vivo Immunization Protocol

This protocol describes a general procedure for immunizing small animals to assess the adjuvant properties of a compound.

Objective: To evaluate the ability of a compound to enhance the immune response to a co-administered antigen.

Methodology:

  • Animal Model: BALB/c mice are commonly used.

  • Immunogen Preparation: The test compound (e.g., Lactoferrin) is mixed with a specific antigen (e.g., Keyhole Limpet Hemocyanin - KLH) and an adjuvant such as Alum.

  • Immunization Schedule:

    • Day 0: Primary immunization via subcutaneous injection.

    • Day 14 & 28: Booster immunizations are administered.

  • Sample Collection: Blood samples are collected (e.g., via facial vein) at specified time points, such as day 35.

  • Analysis: Serum is isolated, and antibody titers against the specific antigen are measured using ELISA.

Experimental_Workflow Day0 Day 0: Primary Immunization (Antigen + Adjuvant) Day14 Day 14: First Booster Day0->Day14 Day28 Day 28: Second Booster Day14->Day28 Day35 Day 35: Blood Collection Day28->Day35 Analysis Serum Antibody Titer Measurement (ELISA) Day35->Analysis

Fig. 3: Typical in vivo immunization and sample analysis workflow.

Conclusion

The available evidence from meta-analyses strongly suggests that Lactoferrin is effective in reducing the incidence of respiratory tract infections.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as TLR4 and PI3K/AKT, which are also relevant in oncology.[3][4] The standardized protocols provided herein offer a framework for the continued investigation and comparison of Lactoferrin and other novel immunomodulatory compounds. Further well-designed RCTs are warranted to explore the full therapeutic potential of these agents in various clinical settings.

References

Safety Operating Guide

Proper Disposal of Lactiflorasyne and Similar Phenolic Waste

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Lactiflorasyne" could not be definitively identified in chemical safety literature. This guide provides disposal procedures for a hazardous chemical mixture with properties similar to Lactophenol, which contains lactic acid and phenol. Phenol is a highly toxic and corrosive substance, and all handling and disposal must be conducted with extreme caution and in accordance with institutional and regulatory guidelines.

This document provides essential safety and logistical information for the proper disposal of phenolic waste streams, presumed to be characteristic of "this compound," for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of such hazardous materials, minimizing risks to personnel and the environment.

Hazard and Safety Data

Proper disposal procedures are dictated by the hazardous properties of the chemical constituents. The following tables summarize key quantitative data for lactic acid and phenol.

Table 1: Physical and Chemical Properties

PropertyLactic AcidPhenol
CAS Number 50-21-5[1]108-95-2[2]
Molecular Formula C₃H₆O₃C₆H₅OH[2]
Boiling Point 122 °C (20 hPa)[3]181.7 °C
Melting Point 18 °C40.5 °C
Flash Point 110 °C79 °C
pH Weakly acidic5 to 6 (in aqueous solution)[4]

Table 2: Toxicity Data

ValueLactic AcidPhenol
LD50 (Oral, Rat) 3,543 mg/kg[1][3]340 mg/kg[5]
LD50 (Dermal, Rabbit/Rat) >2,000 mg/kg (Rabbit)[1][3]660 - 707 mg/kg (Rat)[5]
OSHA PEL (8-hr TWA) Not Established5 ppm[2]
Primary Hazards Skin and eye burns[1][3]Toxic, corrosive, suspected mutagen[5][6]

Disposal Procedures

Due to the high toxicity of phenol, any waste stream containing it is classified as hazardous waste.[7] Do not dispose of phenol-containing solutions down the drain.[8] The primary disposal method for such waste is incineration by a licensed hazardous waste management company.[9][10]

Segregation and Collection of Waste

Proper segregation of waste is the first critical step in safe disposal.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing "this compound" in a dedicated, sealed, and shatter-proof container.[7]

    • The container must be clearly labeled as "Hazardous Waste: Phenol-Containing Liquid" and include the names of all chemical constituents.[7]

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[11]

  • Solid Waste:

    • All materials contaminated with "this compound," such as gloves, pipette tips, absorbent paper, and empty tubes, must be collected as solid hazardous waste.[8][11]

    • Place these materials in a separate, sealable, and puncture-resistant container.[8]

    • Label the container as "Hazardous Waste: Phenol-Contaminated Solids."[7]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and eye protection.[7][11]

  • For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][9]

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[11]

  • For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

Final Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the disposal of "this compound" waste.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Storage and Handling cluster_3 Final Disposal start This compound Waste Generated is_liquid Liquid or Solid? start->is_liquid liquid_waste Collect in sealed, labeled, shatter-proof container is_liquid->liquid_waste Liquid solid_waste Collect in sealed, labeled, puncture-resistant container is_liquid->solid_waste Solid storage Store in designated hazardous waste accumulation area liquid_waste->storage solid_waste->storage ppe Always wear appropriate PPE: - Chemical-resistant gloves - Eye protection - Lab coat storage->ppe pickup Arrange for pickup by licensed hazardous waste vendor storage->pickup end Incineration at a licensed facility pickup->end

Disposal workflow for this compound waste.

Experimental Protocols

While neutralization of the entire "this compound" waste stream is not recommended due to the presence of phenol, understanding the neutralization of its acidic component can be useful for cleaning and decontamination of glassware.

Protocol for Neutralization of Lactic Acid for Glassware Decontamination

This protocol is intended for the neutralization of residual lactic acid on glassware after the bulk of the hazardous waste has been removed.

Materials:

  • Sodium Bicarbonate (NaHCO₃)

  • pH indicator strips

  • Stir bar and stir plate

  • Appropriate PPE

Procedure:

  • After emptying the glassware of all "this compound" waste into the appropriate hazardous waste container, rinse the glassware with a small amount of water. This rinse water must be collected as hazardous waste.

  • For a more thorough cleaning, place the glassware in a fume hood.

  • Add a small amount of water to the glassware.

  • Slowly add sodium bicarbonate to the water while stirring. The reaction will cause fizzing as carbon dioxide is released.[12]

  • Continue adding sodium bicarbonate until the fizzing stops and the pH of the solution is between 6 and 8, as confirmed with a pH strip.

  • The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[12]

  • The glassware can then be washed using standard laboratory procedures.

Important Note: This neutralization procedure is not for the bulk disposal of "this compound" waste. The presence of phenol makes the entire waste stream hazardous and unsuitable for neutralization and drain disposal.

References

Essential Safety and Handling Protocols for Lactiflorasyne Remain Undetermined

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for a substance named "Lactiflorasyne" have yielded no matching results in publicly available chemical and safety databases. Consequently, verifiable information regarding its specific properties, hazards, and the necessary personal protective equipment (PPE) for its handling is not available.

Providing procedural guidance, safety protocols, or disposal plans for an unidentified substance would be dangerously speculative and contrary to established laboratory safety principles. The chemical identity, as provided, does not correspond to any known compound for which a Safety Data Sheet (SDS) or other hazard information has been published.

To ensure the safety of all personnel, it is imperative that researchers, scientists, and drug development professionals do not handle any substance without first obtaining a verified SDS and understanding its specific risks.

For any chemical compound, the following general workflow for establishing safe handling procedures should be followed. This workflow is a critical best practice in the absence of specific information for the named substance.

Caption: A generalized workflow for establishing safe chemical handling procedures.

Without a confirmed identification of "this compound," including a CAS number, it is not possible to populate a data table with quantitative safety information or to provide specific experimental protocols for its handling. We urge the user to verify the chemical name and/or CAS number to enable a proper and thorough safety assessment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lactiflorasyne
Reactant of Route 2
Reactant of Route 2
Lactiflorasyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.